Phosphatidylinositol-3,4,5-trisphosphate
説明
Role as a Key Second Messenger in Cellular Signaling
PIP3 is recognized as one of the most crucial second messengers in cellular signaling cascades. nih.gov Its primary function is to activate downstream signaling components, most notably the protein kinase Akt. wikipedia.org This activation is achieved through the binding of proteins with specific PIP3 binding domains, known as pleckstrin homology (PH) domains, to PIP3. nih.govnih.gov This interaction recruits these proteins from the cytosol to the cell membrane, where they are activated and propagate downstream signals. nih.govpnas.org This mechanism of action is central to the diverse cellular processes regulated by PIP3. The signaling is terminated by phosphatases like PTEN, which dephosphorylates PIP3 back to PIP2. wikipedia.orgwikipedia.org
Overview of Cellular Processes Regulated by Phosphatidylinositol-3,4,5-trisphosphate
The localization and activation of effector proteins by PIP3 control a multitude of cellular functions. nih.gov These include crucial processes such as cytoskeleton dynamics, cell growth and proliferation, survival, migration, and membrane trafficking. nih.govnih.gov Dysregulation in the production and metabolism of PIP3 has been implicated in a variety of human diseases. nih.gov
PIP3 has emerged as a significant regulator of the cytoskeleton, particularly in response to various signals. nih.gov It is considered an "instructive" signal for actin polymerization, meaning that changes in PIP3 levels can dictate both the spatial and temporal dynamics of this process. nih.gov The production of PIP3 often parallels stimulus-induced actin polymerization. nih.gov This regulation is crucial for basic cell motility and changes in cell shape. nih.gov
One of the key functions of PIP3 is the regulation of cellular growth and proliferation. nih.gov The activation of the PI3K/PIP3/Akt pathway is a central signaling circuit for these processes. nih.govwikipedia.org PIP3-dependent activation of Akt influences proteins that control the cell cycle, thereby promoting cell cycle progression. nih.gov Uncontrolled signaling through PIP3, often due to mutations in the tumor suppressor gene PTEN which dephosphorylates PIP3, is frequently observed in human cancers and leads to tumorigenesis. pnas.orgpnas.org
The PI3K/PIP3/Akt pathway is a critical cell survival signaling circuit in a wide array of cell types. nih.gov Activation of Akt by PIP3-dependent mechanisms plays a fundamental role in inhibiting apoptosis (programmed cell death). pnas.org This is achieved through the phosphorylation of various downstream targets by Akt that regulate cell survival. nih.gov
PIP3 plays a pivotal role in cell migration and chemotaxis, the directed movement of cells in response to a chemical stimulus. nih.govoup.com Localized accumulation of PIP3 at the leading edge of a migrating cell is a key polarity signal that directs actin polymerization and the formation of pseudopodia. nih.govresearchgate.net This process is essential for the directional movement of cells like neutrophils towards sites of inflammation. oup.comresearchgate.net While PI3K and PIP3 are crucial for controlling cell speed and pseudopod formation, other parallel pathways also contribute to chemotaxis. nih.gov
PIP3 is involved in regulating various aspects of membrane trafficking, which is the transport of proteins and other macromolecules between different subcellular compartments using membrane-bound vesicles. nih.govijbs.com PI3K signaling, which generates PIP3, has been shown to regulate both clathrin-dependent and -independent endocytosis, as well as caveolae-mediated trafficking events. nih.gov For instance, in response to insulin (B600854), PIP3-mediated activation of Akt triggers the translocation of glucose transporter (GLUT4) containing vesicles to the cell membrane, facilitating glucose uptake. wikipedia.org
Metabolic Regulation
PIP3 is a fundamental component of metabolic regulation, most notably in the insulin signaling pathway that governs glucose homeostasis. nih.gov When insulin binds to its receptor, it triggers the activation of PI3K, which then catalyzes the phosphorylation of PIP2 to produce PIP3 at the plasma membrane. wikipedia.org
This accumulation of PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as the protein kinase Akt (also known as Protein Kinase B or PKB) and phosphoinositide-dependent kinase 1 (PDK1). wikipedia.orgnih.gov The recruitment of Akt to the membrane allows it to be phosphorylated and activated by PDK1. nih.gov Once activated, Akt proceeds to phosphorylate a range of downstream targets. A key action of Akt is the phosphorylation and inhibition of glycogen (B147801) synthase kinase 3 (GSK-3), an enzyme that normally deactivates glycogen synthase. wikipedia.org By inhibiting GSK-3, Akt promotes the synthesis of glycogen from glucose. wikipedia.org Furthermore, activated Akt triggers the translocation of GLUT4 glucose transporters from intracellular vesicles to the cell surface, facilitating the uptake of glucose into the cell. wikipedia.org Dysregulation of PIP3 signaling is a primary factor in insulin resistance, a condition associated with obesity and type 2 diabetes. nih.gov
| Key Proteins in PIP3-Mediated Metabolic Regulation | Function |
| Phosphoinositide 3-kinase (PI3K) | Catalyzes the conversion of PIP2 to PIP3 upon insulin receptor activation. wikipedia.org |
| PTEN | A phosphatase that dephosphorylates PIP3 back to PIP2, terminating the signal. wikipedia.org |
| Akt (Protein Kinase B) | A serine/threonine kinase that binds to PIP3 and is activated to promote glucose uptake and glycogen synthesis. wikipedia.orgwikipedia.org |
| PDK1 | A kinase that is recruited by PIP3 and phosphorylates and activates Akt. nih.gov |
| GLUT4 | A glucose transporter whose translocation to the plasma membrane is stimulated by the PIP3/Akt pathway. wikipedia.org |
| GSK-3 | An enzyme inhibited by Akt, leading to the activation of glycogen synthase. wikipedia.org |
Cell Polarity
PIP3 plays an instructive role in establishing and maintaining cell polarity, a fundamental process for directed cell movement, or chemotaxis. nih.gov In response to extracellular signals, such as chemoattractants, cells develop a distinct front and back, a process that involves the localized polymerization of actin filaments to form structures like lamellipodia at the leading edge. nih.gov
The production of PIP3 is spatially and temporally regulated, occurring precisely at the location where actin polymerization is needed. nih.gov When a cell is stimulated by a chemoattractant gradient, PI3K is activated at the side of the cell facing the highest concentration of the signal. This leads to a localized accumulation of PIP3 at the plasma membrane of the leading edge. This high concentration of PIP3 is sufficient to induce actin polymerization and establish the cell's direction of movement. nih.gov Even in the absence of an external cue, introducing a membrane-permeant ester of PIP3 can induce the development of polarity and stimulate random cell migration in neutrophils. nih.gov The localized PIP3 signal recruits and activates downstream effector proteins, including Rho family GTPases like Cdc42 and Rac, which are key candidates for linking PIP3 generation to the mechanics of actin assembly. nih.gov
Contextualization within the Phosphoinositide Lipid Family
This compound is a member of the phosphoinositide family, a group of phosphorylated derivatives of phosphatidylinositol (PtdIns) that act as critical signaling lipids. nih.gov The identity and function of each phosphoinositide are determined by the number and position of phosphate (B84403) groups on the inositol (B14025) headgroup.
PIP3 is generated by Class I PI3-kinases, which specifically phosphorylate the 3' position of the inositol ring of its precursor, phosphatidylinositol-4,5-bisphosphate (PIP2). wikipedia.orgnih.gov This conversion is a pivotal event, as PIP2 and PIP3 have distinct roles. While PIP3 acts as an instructive signal for processes like actin polymerization, PIP2 is more abundant and ubiquitously distributed, often considered to play a permissive role, priming the cellular machinery that PIP3 then locally activates. nih.gov
The signaling activity of PIP3 is tightly controlled by phosphatases that convert it to other phosphoinositides or back to its precursor. The tumor suppressor PTEN specifically removes the 3'-phosphate, converting PIP3 back to PIP2, thus acting as a major negative regulator of the PI3K pathway. wikipedia.org Additionally, 5'-phosphatases, such as SHIP (SH2-containing inositol phosphatase), can dephosphorylate PIP3 at the 5' position to generate phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). wikipedia.orgnih.gov PI(3,4)P2 is not merely a breakdown product but is now recognized as a distinct signaling molecule in its own right, regulating processes such as cell migration and endocytosis, and highlighting a separate branch of PI3K signaling. nih.gov
The phosphoinositide family also includes other members generated by different classes of PI3K. Class II PI3Ks produce phosphatidylinositol-3-phosphate (PIP) and PI(3,4)P2, while Class III PI3Ks only generate PIP. nih.gov This specificity in product generation underscores the diverse functions regulated by this lipid family, with PIP3 being uniquely essential for certain outcomes, such as PI3K-mediated oncogenic transformation. nih.gov
Phosphoinositide 3-Kinase (PI3K) Activity
The synthesis of PIP3 is catalyzed by a family of enzymes known as phosphoinositide 3-kinases (PI3Ks). These enzymes phosphorylate the 3-hydroxyl group of the inositol ring of phosphoinositides. frontiersin.org Class I PI3Ks are the primary enzymes responsible for generating PIP3 from their substrate, phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2). nih.govnih.gov
Class I PI3K Isoforms and Subunit Composition
Class I PI3Ks are heterodimeric enzymes, meaning they are composed of two different protein subunits: a catalytic subunit and a regulatory subunit. nih.govyoutube.com The association with a regulatory subunit is essential for the stability and function of the catalytic subunit. nih.gov There are four isoforms of the class I catalytic subunit and several regulatory subunits, which combine to form different PI3K complexes with distinct roles in cellular signaling. nih.govnih.gov
The class I PI3K family includes four catalytic isoforms: p110α (encoded by the PIK3CA gene), p110β (encoded by PIK3CB), p110γ (encoded by PIK3CG), and p110δ (encoded by PIK3CD). nih.govfrontiersin.org These isoforms are responsible for the kinase activity of the PI3K complex. While they share a common function in phosphorylating phosphoinositides, they exhibit differences in their tissue distribution, regulation, and downstream signaling pathways.
Table 1: Class I PI3K Catalytic Subunits
| Catalytic Subunit | Gene | Subclass | Primary Activating Receptors |
|---|---|---|---|
| p110α | PIK3CA | Class IA | Receptor Tyrosine Kinases (RTKs) |
| p110β | PIK3CB | Class IA | RTKs, G-protein coupled receptors (GPCRs) |
| p110δ | PIK3CD | Class IA | RTKs, GPCRs |
| p110γ | PIK3CG | Class IB | G-protein coupled receptors (GPCRs) |
The catalytic subunits of class I PI3Ks associate with a variety of regulatory subunits. The class IA isoforms (p110α, p110β, and p110δ) bind to regulatory subunits encoded by three genes: PIK3R1 (producing p85α, p55α, and p50α), PIK3R2 (producing p85β), and PIK3R3 (producing p55γ). frontiersin.orgfrontiersin.orgsemanticscholar.org These regulatory subunits contain SH2 domains that are crucial for the activation of PI3K by receptor tyrosine kinases. nih.gov In contrast, the class IB catalytic subunit, p110γ, associates with the regulatory subunits p101 or p87 (also known as p84), which lack SH2 domains and are primarily activated by G protein-coupled receptors (GPCRs). frontiersin.orgnih.govnih.gov
Table 2: Class I PI3K Regulatory Subunits
| Regulatory Subunit | Gene | Associated Catalytic Subunits | Key Features |
|---|---|---|---|
| p85α | PIK3R1 | p110α, p110β, p110δ | Contains two SH2 domains. nih.gov |
| p55α | PIK3R1 | p110α, p110β, p110δ | Splice variant of p85α. frontiersin.org |
| p50α | PIK3R1 | p110α, p110β, p110δ | Splice variant of p85α. frontiersin.org |
| p85β | PIK3R2 | p110α, p110β, p110δ | Contains two SH2 domains. frontiersin.orgnih.gov |
| p55γ | PIK3R3 | p110α, p110β, p110δ | Expressed in specific tissues. frontiersin.org |
| p101 | PIK3R5 | p110γ | Lacks SH2 domains. frontiersin.org |
| p87 (p84) | PIK3R6 | p110γ | Lacks SH2 domains. frontiersin.org |
Phosphorylation of Phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2)
The direct precursor for the synthesis of PIP3 is phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), a minor phospholipid component of the inner leaflet of the plasma membrane. nih.govwikipedia.org Upon activation, class I PI3Ks catalyze the transfer of a phosphate group from ATP to the 3'-hydroxyl position of the inositol ring of PI(4,5)P2, thereby generating PIP3. nih.govnih.govyoutube.com This conversion is a pivotal step in the PI3K signaling pathway, as the newly synthesized PIP3 acts as a docking site for various downstream effector proteins containing pleckstrin homology (PH) domains. nih.gov
Upstream Activation Mechanisms of Class I PI3Ks
The activation of class I PI3Ks is a tightly regulated process initiated by a variety of extracellular signals that are transduced across the cell membrane by different classes of receptors. fao.orgnih.gov
A primary mechanism for the activation of class IA PI3Ks involves receptor tyrosine kinases (RTKs). nih.govfrontiersin.org When an RTK, such as the insulin receptor, is activated by its specific ligand, it undergoes autophosphorylation on tyrosine residues within its cytoplasmic domain. wikipedia.org These phosphorylated tyrosine residues create binding sites for the SH2 domains of the p85 regulatory subunit of the class IA PI3K complex. nih.govmdpi.com The recruitment of the PI3K complex to the activated receptor at the plasma membrane brings the catalytic p110 subunit into close proximity with its substrate, PI(4,5)P2, leading to the production of PIP3. youtube.com This interaction not only localizes the enzyme but also allosterically activates the p110 catalytic subunit. youtube.com
G-Protein Coupled Receptor (GPCR) Signaling Pathways
G-protein coupled receptors (GPCRs) represent a large family of transmembrane proteins that, upon binding to a wide array of extracellular ligands, initiate intracellular signaling cascades. nih.govslideshare.net The activation of certain GPCRs, particularly those coupled to the Gαq and Gβγ subunits, can lead to the activation of PI3K. nih.govnih.gov
Upon ligand binding, the GPCR undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein. slideshare.netnih.gov For the Gq pathway, the activated α subunit (Gαq) stimulates phospholipase Cβ (PLCβ). nih.gov PLCβ then hydrolyzes PI(4,5)P2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.govyoutube.com While this pathway is distinct from direct PI3K activation, it influences the availability of the PI(4,5)P2 substrate.
More directly, the βγ subunits (Gβγ) released from activated G-proteins can directly bind to and activate the class IB PI3K isoform, PI3Kγ. ebi.ac.uk This interaction recruits PI3Kγ to the plasma membrane, where it can phosphorylate PI(4,5)P2 to generate PIP3. This mechanism provides a direct link between GPCR signaling and the production of this critical lipid second messenger.
Small GTPase Regulation (e.g., Ras GTPases)
Small GTPases, particularly members of the Ras superfamily, are key regulators of PI3K activity. nih.govnih.gov Ras proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. youtube.com When activated by upstream signals, such as those from receptor tyrosine kinases (RTKs), Ras-GTP can directly interact with and activate the catalytic subunit of class IA PI3Ks (p110). nih.govnih.govyoutube.com This interaction is a crucial step in the signal transduction cascade, bringing PI3K to the plasma membrane and promoting its enzymatic activity. youtube.comyoutube.com
Research has shown that this Ras-mediated activation of PI3K is often a two-step process. First, the activation of an RTK leads to the recruitment of adaptor proteins and the subsequent activation of Ras. Secondly, the active Ras-GTP binds to the p110 subunit of PI3K, leading to its full activation. nih.gov The interaction between Ras and PI3K is not merely a simple activation step; it is a point of significant signal integration, with the nature of the interaction influencing the downstream cellular response. nih.gov For instance, oncogenic mutations in Ras that lock it in a constitutively active GTP-bound state lead to the persistent activation of PI3K, a common feature in many human cancers. youtube.com Furthermore, different Ras family members, such as K-Ras and H-Ras, as well as Rho family GTPases like Rac and CDC42, can cooperatively activate PI3K, highlighting a complex network of regulation. nih.gov
Co-receptor Engagement (e.g., CD19, TRAT1)
Co-receptors play a significant role in modulating the signaling output from primary receptors, often by recruiting key signaling molecules like PI3K. In B lymphocytes, the co-receptor CD19 is a critical regulator of B-cell receptor (BCR) signaling. nih.gov Upon co-ligation of the BCR and CD19, PI3K is recruited to the cytoplasmic tail of CD19. nih.gov This recruitment brings PI3K into close proximity to its substrate, PI(4,5)P2, at the plasma membrane, leading to a synergistic enhancement of PIP3 production. nih.gov Interestingly, CD19 can have both positive and negative regulatory roles on BCR signaling, depending on the context of the receptor-ligand interaction, and this modulation is linked to PI3K activity. nih.gov In some contexts, ROR1 and CD19 can form a complex that activates the PI3K-AKT pathway independently of the BCR. researchgate.net
Another example is the T-cell receptor-associated transmembrane adaptor 1 (TRAT1). While its primary role is associated with T-cell receptor (TCR) signaling, studies have shown that genes co-expressed with TRAT1 are involved in the PI3K-Akt signaling pathway. nih.gov This suggests that TRAT1 may be part of a larger signaling complex that influences PI3K activation, contributing to the regulation of immune cell function. nih.gov
Adaptor Protein Recruitment
Adaptor proteins are essential for the assembly of signaling complexes and the recruitment of enzymes to their substrates. In the context of PI3K activation, adaptor proteins lacking enzymatic activity themselves serve to link activated receptors to the PI3K heterodimer. A primary mechanism of class IA PI3K activation involves the binding of its regulatory subunit, p85, to phosphorylated tyrosine residues on activated receptor tyrosine kinases (RTKs) or adaptor proteins. nih.govnih.gov
The p85 regulatory subunit contains two Src homology 2 (SH2) domains that recognize and bind to specific phosphotyrosine motifs (pYxxM) on activated receptors or adaptor proteins like insulin receptor substrate 1 (IRS-1). nih.govnih.govproteopedia.org This binding event has a dual function: it relieves the inhibitory constraint that p85 exerts on the p110 catalytic subunit and it recruits the PI3K enzyme to the plasma membrane, where its substrate, PI(4,5)P2, resides. youtube.comnih.govnih.gov Adaptor proteins such as Grb2 can also exist in a complex with other scaffolding proteins, like GAB1, which in turn interact with p85, further facilitating the recruitment and activation of PI3K. nih.govwikipedia.org This recruitment by adaptor proteins is a critical step, as evidenced by the fact that the full activation of PI3K often requires the coordinated action of both receptor-mediated adaptor recruitment and Ras-GTP binding. nih.gov
| Adaptor/Co-receptor | Interacting Partner(s) | Cellular Context | Function in PIP3 Synthesis |
| IRS-1 | Insulin Receptor, p85 | Insulin Signaling | Recruits PI3K to the activated insulin receptor, leading to PIP3 production and downstream metabolic effects. wikipedia.orgnih.gov |
| CD19 | B-Cell Receptor (BCR), p85 | B-Cell Signaling | Co-ligation with BCR recruits PI3K, enhancing PIP3 production and B-cell activation. nih.gov |
| GAB1 | MET Receptor, p85, SHP2 | Growth Factor Signaling | Serves as a scaffolding protein to recruit PI3K and other signaling molecules to the activated MET receptor. wikipedia.org |
| Grb2 | Receptor Tyrosine Kinases, SOS | Growth Factor Signaling | Part of a complex that can recruit PI3K indirectly and also activates the Ras pathway, which in turn activates PI3K. wikipedia.orgnih.gov |
| TRAT1 | T-Cell Receptor (TCR) | T-Cell Signaling | Co-expressed genes are involved in the PI3K-Akt pathway, suggesting a role in organizing the TCR signalosome for PI3K activation. nih.gov |
| BCAP | p110δ | B and T-Cell Signaling | Functions as a PI3K adaptor protein downstream of the BCR and TCR, contributing to PIP3 production. frontiersin.org |
Regulation of this compound Synthesis
The synthesis of PIP3 is not only controlled by the activation of PI3K but also by the availability of its substrate and the intrinsic regulatory features of the PI3K enzyme itself.
Control of PI(4,5)P2 Precursor Availability
The concentration of PI(4,5)P2 in the plasma membrane is a critical determinant of the rate of PIP3 synthesis. PI(4,5)P2 is not just a passive precursor but is itself a key signaling molecule involved in various cellular processes. nih.gov Its levels are regulated by a balance between synthesis by phosphoinositide kinases and degradation by phosphoinositide phosphatases and phospholipases. nih.govnih.gov
For instance, the activity of phospholipase C (PLC), which is activated by certain GPCRs and RTKs, hydrolyzes PI(4,5)P2, thereby reducing its availability for PI3K and generating the second messengers IP3 and DAG. nih.govnih.govyoutube.com Conversely, enzymes like phosphatidylinositol 4-phosphate 5-kinases (PIP5K) synthesize PI(4,5)P2, ensuring a sufficient pool for PI3K activity. The spatial and temporal regulation of these enzymes creates localized pools of PI(4,5)P2, which can influence where and when PIP3 is generated. Furthermore, phosphatases that dephosphorylate PI(3,4,5)P3, such as PTEN (phosphatase and tensin homolog), not only terminate the signal but also indirectly influence the PI(4,5)P2 pool by regenerating it. wikipedia.org
Intrinsic Regulatory Domains of PI3K Subunits
Class IA PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). nih.govfrontiersin.orgnih.gov The regulatory subunit, p85, plays a crucial role in controlling the activity of the catalytic subunit through its various domains. nih.govfrontiersin.org In the basal state, the p85 subunit tonically inhibits the lipid kinase activity of the p110 subunit. nih.gov This inhibition is mediated by contacts between the nSH2 and iSH2 domains of p85 and the p110 catalytic subunit. nih.gov
The p85 subunit is a multidomain protein containing an SH3 domain, a BCR homology (BH) domain, and two SH2 domains (nSH2 and cSH2) separated by an inter-SH2 (iSH2) region. nih.govproteopedia.orgfrontiersin.org The binding of the SH2 domains to phosphotyrosine motifs on activated receptors or adaptor proteins induces a conformational change in the p85/p110 complex. nih.govnih.gov This change relieves the inhibitory contacts and allows the p110 subunit to adopt an active conformation. nih.gov Full activation often also requires the binding of Ras-GTP to the Ras-binding domain (RBD) on the p110 subunit. nih.gov
Furthermore, the PI3K subunits themselves can be subject to post-translational modifications that regulate their activity. The p110 catalytic subunit possesses an intrinsic protein-serine kinase activity and can autophosphorylate the p85 subunit on serine residues, such as Ser608 in the iSH2 domain. proteopedia.org This phosphorylation can lead to a reduction in PI3K lipid kinase activity, representing a negative feedback mechanism. proteopedia.org
| PI3K Subunit Domain | Function | Regulatory Mechanism |
| p85 nSH2/cSH2 | Binds to phosphotyrosine motifs (pYxxM) on activated receptors/adaptors. nih.govproteopedia.org | Relieves p110 inhibition and recruits the enzyme to the membrane. nih.govnih.gov |
| p85 iSH2 | Tightly binds the p110 catalytic subunit. proteopedia.org | Mediates the inhibitory contact with p110; phosphorylation at Ser608 reduces lipid kinase activity. nih.govproteopedia.org |
| p85 SH3 | Binds to proline-rich regions on other signaling proteins. | Can mediate interactions that contribute to PI3K activation. nih.gov |
| p85 BH Domain | Interacts with Rho family GTPases (Cdc42, Rac1). proteopedia.org | Contributes to the regulation of PI3K by small GTPases. |
| p110 Ras-Binding Domain (RBD) | Binds to active, GTP-bound Ras. nih.gov | A key allosteric activation step, often required for full PI3K activity. nih.govyoutube.com |
| p110 Catalytic Domain | Phosphorylates PI(4,5)P2 to generate PIP3. youtube.com | Its activity is controlled by interactions with p85 and Ras-GTP. |
Structure
2D Structure
特性
分子式 |
C12H24O22P4 |
|---|---|
分子量 |
644.20 g/mol |
IUPAC名 |
[1-acetyloxy-2-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxyethyl] acetate |
InChI |
InChI=1S/C12H24O22P4/c1-4(13)29-6(30-5(2)14)3-28-38(26,27)34-9-7(15)10(31-35(17,18)19)12(33-37(23,24)25)11(8(9)16)32-36(20,21)22/h6-12,15-16H,3H2,1-2H3,(H,26,27)(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)/t7-,8-,9?,10-,11+,12?/m0/s1 |
InChIキー |
RQQIRMLGKSPXSE-WIPMOJCBSA-N |
異性体SMILES |
CC(=O)OC(COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)C |
正規SMILES |
CC(=O)OC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)C |
製品の起源 |
United States |
Biosynthesis and Regulation of Phosphatidylinositol 3,4,5 Trisphosphate Levels
Regulation of PI3K Activity
The cellular functions of Phosphatidylinositol-3,4,5-trisphosphate (PIP3) are critically dependent on the precise control of Phosphoinositide 3-kinase (PI3K) activity in both space and time. The generation of PIP3 must be localized to specific subcellular compartments and its duration tightly controlled to ensure appropriate downstream signaling. This spatiotemporal regulation is achieved through a combination of mechanisms that recruit PI3K to specific membranes and a series of negative feedback loops that terminate its activity.
The primary site of PI3K activation is the plasma membrane. In response to extracellular stimuli such as growth factors, cytokines, or hormones, receptor tyrosine kinases (RTKs) are activated. nih.gov This activation leads to the autophosphorylation of the receptor on tyrosine residues, creating docking sites for the SH2 domains of the p85 regulatory subunit of Class I PI3Ks. nih.gov This event recruits the PI3K heterodimer to the plasma membrane, where its catalytic p110 subunit can access its substrate, Phosphatidylinositol-4,5-bisphosphate (PIP2), phosphorylating it to generate PIP3. nih.govyoutube.com G-protein coupled receptors (GPCRs) can also activate PI3K, often via G beta-gamma subunits. youtube.com This initial recruitment to the plasma membrane is the foundational step in the spatial regulation of PIP3 production.
Beyond the plasma membrane, the spatial dynamics of PI3K signaling are crucial for specific cellular processes like cell migration. During chemotaxis, PI3K transiently translocates to the leading edge of the cell in response to a chemoattractant gradient. nih.govmit.edu This localized accumulation of PI3K activity generates a high concentration of PIP3 at the front of the cell, which in turn recruits PH domain-containing proteins like Akt, leading to the formation of pseudopods and directed movement. nih.govmit.edu Conversely, the lipid phosphatase and tumor suppressor PTEN, which dephosphorylates PIP3 back to PIP2, is localized to the rear and lateral sides of the cell, creating a steep intracellular gradient of PIP3. nih.gov Recent studies have also revealed a surprising localization of PIP3 on the lysosomal membrane following growth factor stimulation, which is essential for Akt and mTORC1 activity on the lysosomal surface. escholarship.org This suggests that PIP3, after being produced at the plasma membrane, can be internalized via endocytosis to regulate signaling from intracellular organelles. escholarship.org
The temporal regulation of PI3K activity is characterized by its transient nature, which is governed by intricate negative feedback loops that ensure the signal is terminated promptly once the stimulus is removed. These feedback mechanisms prevent sustained, uncontrolled signaling which can lead to pathological conditions. Several key feedback loops have been identified:
mTORC1/S6K1-Mediated Feedback: A prominent negative feedback loop involves the mammalian target of rapamycin (B549165) complex 1 (mTORC1) and its downstream effector, p70 ribosomal protein S6 kinase 1 (S6K1). researchgate.netnih.gov Once activated by the PI3K-Akt pathway, mTORC1/S6K1 can phosphorylate and inhibit Insulin (B600854) Receptor Substrate 1 (IRS1), a key docking protein that links insulin and IGF-1 receptors to PI3K. researchgate.netnih.gov This action dampens the initial signal from these receptors.
FOXO-Dependent Transcriptional Feedback: The Forkhead box O (FOXO) family of transcription factors are direct substrates of Akt. nih.gov When Akt is active, it phosphorylates FOXO proteins, causing them to be retained in the cytoplasm. wikipedia.org However, inhibition of Akt allows FOXO to translocate to the nucleus, where it can upregulate the expression of several receptor tyrosine kinases, including HER3, IGF-1R, and the insulin receptor. nih.govnih.gov This increases the cell's sensitivity to growth factors and can counteract the effects of PI3K/Akt pathway inhibitors.
PI3K/PDK-1 Dependent Feedback: Studies have also described a feedback loop where long-term inhibition of PI3K can lead to the re-phosphorylation and activation of Akt. plos.org This process is dependent on PI3K and PDK-1 but appears to be independent of PIP3, suggesting alternative mechanisms for Akt activation that can limit the efficacy of PI3K inhibitors. plos.org
These overlapping spatial and temporal control mechanisms ensure that PIP3 is produced at the right place and for the right amount of time, allowing for precise regulation of critical cellular processes like growth, proliferation, survival, and migration. nih.gov
Table 1: Key Feedback Mechanisms in PI3K Signaling
| Feedback Loop Component | Mechanism of Action | Consequence of Feedback |
| mTORC1/S6K1 | Phosphorylates and inhibits Insulin Receptor Substrate (IRS) proteins. researchgate.netresearchgate.netnih.gov | Attenuates signaling from insulin and IGF-1 receptors, reducing PI3K activation. nih.gov |
| FOXO Transcription Factors | Upon Akt inhibition, translocates to the nucleus and increases the transcription of receptor tyrosine kinases (e.g., HER3, IGF-1R). nih.govnih.gov | Increases cellular sensitivity to growth factors, potentially leading to resistance to PI3K inhibitors. nih.govnih.gov |
| PI3K/PDK-1 | Long-term PI3K inhibition can lead to PIP3-independent re-phosphorylation and activation of Akt. plos.org | Limits the long-term effectiveness of PI3K inhibitors by reactivating a key downstream effector. plos.org |
Table 2: Proteins Involved in Spatiotemporal PI3K Regulation
| Protein | Role in Spatiotemporal Regulation | Cellular Location |
| Receptor Tyrosine Kinases (RTKs) | Initiate signaling by recruiting PI3K to the plasma membrane upon ligand binding. nih.gov | Plasma Membrane |
| G-Protein Coupled Receptors (GPCRs) | Activate PI3K, often via G beta-gamma subunits, at the plasma membrane. youtube.com | Plasma Membrane |
| p85 (Regulatory Subunit) | Binds to activated RTKs, mediating the recruitment and localization of the PI3K complex to the plasma membrane. nih.gov | Cytosol, Plasma Membrane |
| PTEN | Dephosphorylates PIP3 to PIP2, terminating the signal. Its localization away from the leading edge creates a sharp PIP3 gradient. nih.gov | Cytosol, Plasma Membrane |
| Dynamin | Implicated in the endocytosis-dependent internalization of PIP3 from the plasma membrane to lysosomes. escholarship.org | Cytosol, Plasma Membrane, Vesicles |
Metabolism and Dephosphorylation of Phosphatidylinositol 3,4,5 Trisphosphate
Phosphatidylinositol-3,4,5-trisphosphate 3-Phosphatase Activity
A primary mechanism for dampening PIP3 signaling is the removal of the phosphate (B84403) group from the 3-position of the inositol (B14025) ring. This enzymatic reaction converts PIP3 back to Phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), effectively shutting down the signals propagated by proteins that bind to PIP3.
The principal enzyme responsible for the 3-dephosphorylation of PIP3 is the tumor suppressor PTEN (Phosphatase and Tensin Homolog). PTEN is classified as a dual-specificity phosphatase, capable of dephosphorylating both lipid and protein substrates. However, its main and most critical substrate within the cell is PIP3. The catalytic efficiency of PTEN towards PIP3 is markedly higher than for other phosphoinositides, underscoring its specialized function in governing the PI3K signaling pathway. The mechanism of PTEN involves a catalytic cysteine within its active site that targets the 3-phosphate of the inositol ring of PIP3. This action results in the formation of PI(4,5)P2 and the release of an inorganic phosphate group. The structure of the PTEN protein comprises a phosphatase domain and a C2 domain, which are essential for its localization to the plasma membrane where its substrate, PIP3, resides.
The loss or functional inactivation of PTEN is a common occurrence in a broad spectrum of human cancers. A deficiency in PTEN results in the accumulation of PIP3 at the cell membrane, leading to the persistent activation of downstream signaling cascades, most notably the Akt/PKB pathway. This sustained signaling promotes cellular survival, proliferation, and growth, while concurrently inhibiting programmed cell death (apoptosis), all of which are defining characteristics of cancer. Research has shown that restoring PTEN function in cancer cells that lack the enzyme leads to a reduction in PIP3 levels and a corresponding decrease in tumorigenicity. The indispensable role of PTEN in preserving PIP3 homeostasis highlights its significance as a crucial tumor suppressor.
This compound 5-Phosphatase Activity
Another vital pathway for the degradation of PIP3 involves the removal of the phosphate group from the 5-position of the inositol ring, which converts PIP3 to Phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). This function is carried out by a family of enzymes known as 5-phosphatases.
The SH2 domain-containing inositol 5'-phosphatases, SHIP1 and SHIP2, are key enzymes in the 5-dephosphorylation of PIP3. SHIP1 is predominantly expressed in hematopoietic cells and is critically involved in the regulation of immune cell function. In contrast, SHIP2 has a more widespread expression pattern and is involved in the regulation of insulin (B600854) signaling and glucose metabolism. Both SHIP1 and SHIP2 contain an N-terminal SH2 domain that facilitates their recruitment to the plasma membrane following the activation of receptor tyrosine kinases. Once localized to the membrane, their 5-phosphatase domain catalyzes the conversion of PIP3 to PI(3,4)P2. While this action terminates the signal from PIP3, the resulting product, PI(3,4)P2, can itself function as a second messenger by recruiting a different set of effector proteins, thereby initiating a distinct downstream signaling cascade.
Synaptojanins are a family of inositol phosphatases that exhibit both 5-phosphatase and inositol polyphosphate 4-phosphatase activities. There are two primary isoforms, synaptojanin 1 and synaptojanin 2. Synaptojanin 1 is highly concentrated in nerve terminals and is essential for the recycling of synaptic vesicles. Synaptojanin 2 is more broadly expressed and has been implicated in various cellular functions, including endocytosis and the trafficking of cellular receptors. The dephosphorylation of PIP3 by synaptojanins adds another layer of regulation to phosphoinositide signaling at various subcellular locations.
Dynamic Turnover and Lifetime of this compound Signals
The concentration of PIP3 at the plasma membrane undergoes rapid and dynamic fluctuations, which reflect the equilibrium between its synthesis by PI3Ks and its degradation by phosphatases such as PTEN and SHIP. The lifespan of PIP3 signals is generally transient, ranging from seconds to minutes, and is dependent on the cell type and the nature of the stimulus. This rapid turnover is crucial for the precise spatial and temporal regulation of downstream signaling events. For example, the localized generation of PIP3 at the leading edge of migrating cells is essential for establishing cell polarity and directing movement. The stringent regulation of PIP3 levels by phosphatases ensures that these signals are confined to the appropriate time and location, thereby preventing aberrant signaling that can contribute to diseases like cancer and diabetes. The intricate interplay between PI3Ks and PIP3 phosphatases establishes a dynamic signaling network that is fundamental to a vast array of cellular functions.
Effector Mechanisms and Downstream Signaling Cascades of Phosphatidylinositol 3,4,5 Trisphosphate
Recruitment of Pleckstrin Homology (PH) Domain-Containing Proteins
The best-characterized effectors that bind directly to PIP3 are proteins containing a Pleckstrin Homology (PH) domain. researchgate.netnih.gov The transient and localized increase in PIP3 concentration at the plasma membrane leads to the rapid translocation of these proteins from the cytoplasm to the membrane, a critical step for their activation and for signal propagation. nih.govresearchgate.net This recruitment is a pivotal event that links the activation of PI3K to a wide array of cellular responses, including cell growth, proliferation, survival, and cytoskeletal rearrangement. researchgate.net
The interaction between PH domains and phosphoinositides is not uniform; different PH domains exhibit varying degrees of specificity and affinity for different phosphoinositide species. researchgate.net While hundreds of proteins in the mammalian genome contain PH domains, only a relatively small fraction, estimated to be around 20% in one study of mouse PH domains, are thought to bind specifically to PIP3. nih.govbiorxiv.org
The specificity of this interaction is crucial for the fidelity of the signaling pathway. researchgate.net High-specificity interactions are characterized by a precise recognition of the phosphate (B84403) groups at the 3, 4, and 5 positions of the inositol (B14025) ring. researchgate.net The PH domain of Akt (Protein Kinase B), for instance, binds with high selectivity to PIP3, which has led to its common use as a molecular sensor for detecting cellular PIP3 levels. biorxiv.orgbiorxiv.org Similarly, the PH domain of Bruton's tyrosine kinase (Btk) requires PIP3 binding for its activation, and mutations that disrupt this interaction lead to severe immunodeficiency. researchgate.net
The binding process is often a two-step event, beginning with a non-specific, electrostatically driven association of the positively charged PH domain with the anionic lipids of the plasma membrane, followed by a specific docking onto the PIP3 molecule. nih.gov However, some PH domains display broader specificity, binding to other phosphoinositides like Phosphatidylinositol-4,5-bisphosphate (PIP2), or bind with low affinity. researchgate.netresearchgate.net This diversity in binding characteristics allows for a finely tuned and context-dependent cellular response to PI3K activation.
| Property | Description | Key PH Domain Examples |
| High Specificity | Binds with high selectivity and affinity to PIP3 over other phosphoinositides. | Akt, Btk, GRP1 researchgate.netbiorxiv.orgnih.gov |
| Broad Specificity | Can bind to multiple phosphoinositide species, including PIP3 and PIP2. | Bcr-Abl PH domain researchgate.net |
| Low Affinity | Interacts weakly with PIP3 and may require additional factors for stable membrane association. | Various uncharacterized PH domains nih.govbiorxiv.org |
The binding of PIP3 to a PH domain is not merely a tethering event; it frequently induces critical conformational changes in the target protein. researchgate.net These allosteric changes are essential for relieving autoinhibition and promoting activation.
In the case of Akt, in its inactive state, the PH domain is folded in a way that it maintains the kinase domain in an autoinhibited conformation. nih.gov The binding of PIP3 to the PH domain disrupts this autoinhibitory interface, exposing the kinase domain's activation loop for subsequent phosphorylation and activation. nih.govportlandpress.com This lipid-dependent mechanism ensures that Akt is only active at the specific membrane locations where PIP3 is present. nih.gov Similarly, the binding of PIP3 to the PH domains of both Akt and PDK1 is thought to induce conformational shifts that enhance the interaction between these two proteins, facilitating the phosphorylation of Akt by PDK1. researchgate.net
Activation of Key Kinase Pathways
The recruitment of PH domain-containing kinases to the plasma membrane by PIP3 is a prerequisite for the activation of several major signaling pathways that control cell fate. The Akt and mTOR pathways are the most prominent examples.
The activation of the serine/threonine kinase Akt is a canonical event downstream of PIP3 production. nih.gov The process is a multi-step cascade that is tightly regulated both spatially and temporally.
Membrane Recruitment : Following PI3K activation, the accumulation of PIP3 at the plasma membrane recruits cytosolic Akt via its N-terminal PH domain. This translocation is the rate-limiting step in Akt activation. reactome.orgcreative-diagnostics.com
Phosphorylation : Once localized at the membrane, Akt undergoes phosphorylation at two key residues, which is necessary for its full enzymatic activity.
Threonine 308 (Thr308) : This residue, located in the activation loop of the kinase domain, is phosphorylated by 3-phosphoinositide-dependent kinase 1 (PDK1). nih.govacs.org
Serine 473 (Ser473) : This residue, found in the C-terminal hydrophobic motif, is phosphorylated by the mTOR Complex 2 (mTORC2). researchgate.netnih.gov
Phosphorylation at Thr308 leads to a partial activation of Akt, while subsequent phosphorylation at Ser473 is required to achieve full kinase activity. nih.gov Once fully active, Akt can detach from the membrane and phosphorylate a vast array of substrates in the cytoplasm and nucleus, regulating processes like cell survival, glucose metabolism, and cell proliferation. youtube.com
PDK1 is a master kinase that is itself regulated by PIP3. Like Akt, PDK1 contains a PH domain that binds to PIP3, recruiting it to the plasma membrane. creative-diagnostics.comnih.govreactome.org This co-localization of both PDK1 and Akt at the membrane in close proximity is essential for efficient phosphorylation of Akt. researchgate.netcreative-diagnostics.com PDK1 is considered to be constitutively active, and its primary regulatory mechanism is its localization. By bringing the enzyme (PDK1) and its substrate (Akt) together at the membrane, PIP3 acts as a critical scaffold and catalyst for the activation of the Akt pathway. nih.gov
The mTOR kinase is a central regulator of cell growth and metabolism and functions as the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2. aacrjournals.orgmdpi.com The PIP3-Akt signaling axis regulates both complexes through different mechanisms.
mTORC2 Regulation : mTORC2 is a direct upstream activator of Akt and is itself regulated by PIP3. researchgate.net The mTORC2 complex contains a component called SIN1, which has a PH domain. nih.gov In an inactive state, the SIN1 PH domain interacts with the mTOR kinase domain, suppressing its activity. aacrjournals.org Research has shown that PIP3 binds directly to the SIN1 PH domain, causing a conformational change that releases its inhibition on the mTOR kinase domain, thereby activating mTORC2. nih.govaacrjournals.org This activated mTORC2 is then able to phosphorylate Akt at Ser473, contributing to its full activation. This establishes a coherent feed-forward loop where PIP3 directly activates a kinase (mTORC2) that is necessary for the full activation of another key PIP3 effector (Akt).
mTORC1 Regulation : The regulation of mTORC1 by the PIP3-Akt pathway is more indirect. A key negative regulator of mTORC1 is the Tuberous Sclerosis Complex (TSC), a heterodimer of TSC1 and TSC2 proteins. researchgate.net The TSC complex functions as a GTPase-activating protein (GAP) for a small G-protein called Rheb. researchgate.net When the TSC complex is active, it promotes the conversion of Rheb-GTP (active) to Rheb-GDP (inactive). Inactive Rheb cannot activate mTORC1. nih.gov Activated Akt directly phosphorylates TSC2, which inhibits the GAP activity of the TSC complex. nih.govacs.orgresearchgate.net This inhibition of the TSC complex allows Rheb to accumulate in its active, GTP-bound state. Rheb-GTP then directly binds to and activates mTORC1. nih.govresearchgate.net Thus, PIP3 stimulates mTORC1 activity by activating Akt, which in turn relieves the inhibition imposed by the TSC complex.
| Complex | Regulation by PIP3-Akt Pathway | Key Interacting Proteins | Function |
| mTORC2 | Directly activated by PIP3 binding to the SIN1 subunit, releasing autoinhibition. | SIN1, Rictor, mLST8 aacrjournals.orgmdpi.com | Phosphorylates Akt at Ser473 for full activation. nih.gov |
| mTORC1 | Indirectly activated. Akt phosphorylates and inhibits the TSC complex, leading to the activation of Rheb, which activates mTORC1. | TSC1/TSC2, Rheb, Raptor nih.govresearchgate.net | Regulates cell growth, protein synthesis, and autophagy. mdpi.com |
Modulation of Small GTPase Activity
PIP3 plays a crucial role in regulating the activity of small GTPases, which are molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. These proteins are central to the control of a wide range of cellular processes, including cytoskeletal organization, cell motility, and membrane trafficking.
The Rho family of GTPases, including Rac and RhoA, are master regulators of the actin cytoskeleton. PIP3 is a key upstream regulator of these GTPases, primarily through its interaction with guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, thereby activating the GTPase. researchgate.netmdpi.com
The activation of Rac, which is involved in the formation of lamellipodia and membrane ruffles, is a well-established downstream event of PI3K signaling. nih.govplos.org Several Rac-specific GEFs, such as Tiam1 and P-Rex1, possess PH domains that bind to PIP3. mdpi.comnih.govnih.gov This binding recruits the GEF to the plasma membrane, where it can access and activate Rac. researchgate.net In some contexts, a positive feedback loop exists where activated Rac can further stimulate PI3K activity, amplifying the signal. nih.govreactome.org
The regulation of RhoA by PIP3 is more complex and can be context-dependent. While some studies suggest that PI3K signaling can lead to RhoA activation, potentially through the recruitment of specific GEFs, other reports indicate an inhibitory role. reactome.orgnih.gov For instance, the activation of PI3K and its downstream effector Akt can lead to the inhibition of a RhoA-GAP (GTPase-activating protein), thereby increasing the levels of active RhoA. mdpi.comresearchgate.net
| Rho Family GTPase | Mechanism of Regulation by PIP3 | Key Downstream Processes |
|---|---|---|
| Rac | PIP3 recruits and activates Rac-GEFs (e.g., Tiam1, P-Rex1) to the plasma membrane via their PH domains, leading to Rac activation. mdpi.comnih.govnih.gov | Lamellipodia formation, membrane ruffling, cell migration mdpi.comresearchgate.net |
| RhoA | Regulation is complex; can be activated through PIP3-dependent GEFs or indirectly through Akt-mediated inhibition of RhoA-GAPs. mdpi.comreactome.orgresearchgate.net | Stress fiber formation, focal adhesion assembly, cell contraction youtube.com |
The ARF family of GTPases regulates membrane trafficking and actin cytoskeletal dynamics. nus.edu.sgnih.gov ARF6, in particular, is involved in endosomal recycling and actin remodeling at the plasma membrane. nih.govfrontiersin.org The activation of ARF6 is controlled by ARF-GEFs, a number of which are regulated by PIP3. nih.gov
ARF-GEFs such as ARNO (ARF nucleotide-binding site opener) and GRP1 (general receptor for 3-phosphoinositides) contain PH domains that bind with high affinity to PIP3. nih.gov This interaction recruits these GEFs to the plasma membrane, where they can catalyze the activation of ARF6. nih.govmdpi.com Activated ARF6, in turn, can stimulate the activity of lipid-modifying enzymes like phosphatidylinositol 4-phosphate 5-kinase (PIP5K), leading to the production of phosphatidylinositol 4,5-bisphosphate (PIP2), another important signaling lipid. researchgate.net This intricate interplay between PIP3, ARF-GEFs, and ARF6 highlights the complex regulatory networks that govern membrane dynamics and cell motility. nih.govmdpi.com
GEFs and GAPs are the direct regulators of small GTPases, turning them 'on' and 'off', respectively. nih.gov Many GEFs for the Rho and ARF families of GTPases are direct effectors of PIP3. researchgate.netnih.gov The presence of a PH domain in these GEFs allows them to be recruited to the plasma membrane upon the production of PIP3, a critical step for their activity. researchgate.netmdpi.com This recruitment relieves autoinhibitory constraints and positions the GEF in close proximity to its GTPase substrate. researchgate.net
While GEFs are often directly activated by PIP3, the regulation of GAPs by PIP3 is less direct but equally important for shaping the spatiotemporal activity of GTPases. wikipedia.orgnih.gov In some instances, PIP3 can indirectly lead to the inhibition of a GAP, as seen in the regulation of RhoA where Akt, a downstream effector of PIP3, can phosphorylate and inhibit a RhoA-GAP. mdpi.comresearchgate.net There are also examples of GAPs that contain PH domains and are regulated by phosphoinositides, suggesting that PIP3 could also play a role in localizing GAPs to terminate signaling. nih.gov The coordinated regulation of both GEFs and GAPs by PIP3 and its downstream effectors allows for precise control over the activity of small GTPases. nih.gov
Regulation of Transcription Factors and Gene Expression
Beyond its immediate effects on the cytoskeleton and membrane trafficking, PIP3 signaling profoundly influences gene expression programs that control cell fate decisions such as proliferation, survival, and metabolism. This is largely achieved through the regulation of key transcription factors.
The Forkhead box O (FOXO) family of transcription factors are critical regulators of genes involved in cell cycle arrest, apoptosis, and metabolism. researchgate.netnih.gov The activity of FOXO transcription factors is potently inhibited by the PI3K signaling pathway. pnas.org
The primary mechanism of FOXO regulation by PIP3 is mediated through the serine/threonine kinase Akt. nih.gov Upon its activation by PIP3 and PDK1, Akt phosphorylates FOXO proteins on conserved serine and threonine residues. nih.govresearchgate.net This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the sequestration of FOXO in the cytoplasm and its exclusion from the nucleus. nih.govresearchgate.net By preventing FOXO from accessing its target genes in the nucleus, the PIP3-Akt pathway effectively shuts down FOXO-mediated transcription. youtube.com This inhibition of FOXO is a key mechanism by which PI3K signaling promotes cell survival and proliferation. nih.govaacrjournals.org
Interactions with Other Signaling Molecules and Scaffolding Proteins
The signaling outcomes of Phosphatidylinositol-3,4,5-trisphosphate (PIP3) are intricately modulated through its direct interactions with a host of downstream effector proteins and its indirect regulation by scaffolding proteins that orchestrate the spatial and temporal dynamics of the signaling cascade. This complex interplay ensures signaling fidelity, amplification, and integration with other cellular pathways.
A primary mechanism of PIP3 signaling is the recruitment of cytosolic proteins to the plasma membrane. This is largely mediated by the Pleckstrin Homology (PH) domain, a protein module of approximately 120 amino acids found in numerous signaling proteins that specifically binds to PIP3. wikipedia.orgyoutube.com The binding of PIP3 to PH domains induces a conformational change in the effector protein, leading to its activation and the subsequent phosphorylation of downstream targets. portlandpress.com Key effectors containing PH domains include the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), 3-phosphoinositide-dependent protein kinase 1 (PDK1), and certain Tec family kinases like Bruton's tyrosine kinase (Btk). wikipedia.orgportlandpress.com The recruitment of both Akt and its upstream activator PDK1 to the membrane brings them into close proximity, facilitating the phosphorylation and full activation of Akt. nih.gov
Beyond the well-established PH domain, recent research indicates that other protein domains can also mediate interactions with PIP3. For instance, approximately 75% of Src Homology 2 (SH2) domains have been shown to interact with membrane lipids, with a preference for PIP2 or PIP3. mdpi.com The PIP3 binding activity of the TNS2 SH2 domain, for example, is important in regulating the phosphorylation of insulin (B600854) receptor substrate-1 (IRS-1) in the insulin signaling pathway. mdpi.com This suggests a broader repertoire of PIP3-interacting proteins than previously appreciated.
The PIP3 signaling network is also characterized by extensive crosstalk with other major signaling pathways, most notably the Ras-ERK/MAPK pathway. nih.gov This crosstalk is bidirectional and context-dependent, allowing cells to integrate diverse extracellular cues. nih.gov Ras, a small GTPase, can be activated by receptor tyrosine kinases (RTKs) and subsequently bind to and directly activate the p110 catalytic subunit of PI3K. nih.govmdpi.com This provides a direct link from Ras activation to PIP3 production. Conversely, components of the PI3K pathway can influence Ras/ERK signaling. For instance, PI3K can enhance Erk activation at points both upstream and downstream of Ras. embopress.org However, there are also negative feedback loops; for example, activated ERK can phosphorylate and inhibit components of the PI3K pathway, creating a mechanism of cross-inhibition. nih.gov
Scaffolding proteins play a crucial role in organizing these complex interactions, acting as molecular platforms that bring together various components of the signaling pathway to enhance efficiency and specificity. mdpi.comnih.gov
IQ motif-containing GTPase-activating protein 1 (IQGAP1) is a prominent scaffolding protein that orchestrates the PI3K/Akt pathway. nih.gov IQGAP1 can bind to multiple components of the cascade, including PI3K itself, leading to more efficient generation of PIP3 and subsequent activation of Akt. nih.govbiorxiv.org Interestingly, the IQ3 motif within IQGAP1 has been identified as the specific region that mediates the scaffolding of the PI3K-Akt pathway, but not the Ras-ERK pathway, which IQGAP1 also scaffolds. biorxiv.org This highlights the role of IQGAP1 as a critical node for integrating these two major signaling axes. researchgate.net
Prohibitin (PHB) is another protein that interacts with PIP3 and modulates downstream signaling, particularly in the context of insulin signaling. nih.govresearchgate.net Overexpression of PHB can attenuate insulin signaling downstream of PI3K. nih.govresearchgate.net This interaction is dynamic, as the phosphorylation of PHB by Akt can weaken its association with PIP3, suggesting a feedback mechanism. nih.govresearchgate.net
In addition to positive regulation, scaffolding proteins can also exert inhibitory effects on PIP3 signaling. For instance, the scaffold protein EBP50 can recruit the lipid phosphatase PTEN, which dephosphorylates PIP3, thereby terminating the signal. mdpi.com Similarly, DAB2IP acts as an inhibitor by scaffolding and promoting the translocation of the p85 regulatory subunit of PI3K and Akt away from the membrane. mdpi.com
The localization of these interactions is also a key aspect of their regulation. While PIP3 signaling was traditionally thought to occur primarily at the plasma membrane, there is growing evidence for its generation and function on endomembranes. mdpi.comnih.gov Scaffolding proteins like APPL1 are known to assemble PI3K/Akt signaling complexes on endosomes. mdpi.com This spatial segregation of signaling components allows for the activation of distinct pools of effectors and contributes to the specificity of the downstream cellular response.
The following tables summarize the key interactions of PIP3 with signaling molecules and the role of various scaffolding proteins in modulating this pathway.
| Interacting Molecule | Binding Domain/Mechanism | Functional Outcome |
| Akt/PKB | Pleckstrin Homology (PH) domain | Recruitment to the membrane, phosphorylation by PDK1, and activation, leading to cell survival and growth signals. wikipedia.orgportlandpress.com |
| PDK1 | Pleckstrin Homology (PH) domain | Membrane recruitment and activation, leading to the phosphorylation of Akt and other AGC kinases. nih.gov |
| Tec family kinases (e.g., Btk, Itk) | Pleckstrin Homology (PH) domain | Membrane recruitment and activation, crucial for immune cell signaling. mdpi.comresearchgate.net PIP3 binding relieves autoinhibitory interactions within the kinase. researchgate.netbiorxiv.org |
| Ras | Direct binding to PI3K (p110 subunit) | Activation of PI3K, leading to PIP3 production and crosstalk between the Ras/MAPK and PI3K/Akt pathways. nih.govmdpi.com |
| TNS2 | Src Homology 2 (SH2) domain | Modulates insulin signaling through regulation of IRS-1 phosphorylation. mdpi.com |
| Steroidogenic factor-1 (SF-1) | Binds to the ligand-binding domain | Creates a new protein-lipid interaction surface on the nuclear receptor, increasing coactivator recruitment. nih.gov |
| Scaffolding Protein | Interacting Partners | Overall Effect on PIP3 Signaling |
| IQGAP1 | PI3K, Akt, PDK1, EGFR, ERK | Positive Regulator: Assembles the PI3K/Akt signaling module to enhance efficiency and integrates it with the Ras/ERK pathway. nih.govbiorxiv.orgresearchgate.net |
| Prohibitin (PHB) | PIP3, Akt | Negative Regulator: Attenuates insulin signaling downstream of PI3K. This inhibition is relieved by Akt-mediated phosphorylation of PHB. nih.govresearchgate.net |
| EBP50 | PTEN | Negative Regulator: Recruits the PIP3 phosphatase PTEN to sites of Akt activation, promoting signal termination. mdpi.com |
| DAB2IP | p85 (PI3K subunit), Akt | Negative Regulator: Translocates p85 and Akt from the membrane to the cytosol, inhibiting the pathway. mdpi.com |
| APPL1 | PI3K-C2γ, Akt2 | Positive Regulator: Scaffolds Akt2 activation on endosomes. mdpi.com |
| MAP4 | PI4KIIIα, PIPKIα, PI3Kα | Positive Regulator: Forms a complex with IQGAP1 to facilitate the sequential synthesis of PIP3. mdpi.com |
Cellular and Organismal Functions Mediated by Phosphatidylinositol 3,4,5 Trisphosphate Signaling
Control of Membrane Dynamics and Vesicular Transport
Lysosomal Biogenesis and Function
Phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical lipid second messenger, has been identified as a key regulator of lysosomal function and signaling. Traditionally viewed as being restricted to the plasma membrane, recent studies utilizing genetically encodable biosensors have revealed that PIP3 accumulates at the lysosomal membrane following growth factor stimulation. pnas.orgpnas.orgnih.gov This accumulation is not due to local synthesis at the lysosome but rather originates from the plasma membrane. PIP3 is internalized via dynamin-dependent endocytosis and trafficked through endosomes to the lysosome. pnas.orgnih.gov
The presence of PIP3 at the lysosome is crucial for the spatial regulation of downstream signaling pathways. The lysosome acts as a signaling hub, particularly for the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of cell growth and metabolism. pnas.orgnih.gov By accumulating at the lysosomal surface, PIP3 can locally activate effectors like Akt, which in turn contributes to the activation of mTORC1. pnas.org This localized signaling is critical for fine-tuning cellular responses to nutrient availability and growth factor signals. pnas.orgnih.gov The trafficking of PIP3 to the lysosome may also directly mediate local functions such as regulating lysosomal dynamics and participating in lysosomal repair processes. pnas.org
| Key Finding | Implication for Lysosomal Function | References |
| PIP3 accumulates at the lysosomal membrane upon growth factor stimulation. | Establishes the lysosome as a site for PIP3-mediated signaling. | pnas.orgpnas.orgnih.gov |
| Lysosomal PIP3 originates from the plasma membrane and is trafficked via endocytosis. | Highlights a dynamic transport mechanism for lipid second messengers to access subcellular organelles. | pnas.orgnih.gov |
| PIP3 at the lysosome promotes local activation of Akt and mTORC1. | Spatially confines growth signaling pathways to the lysosomal surface, allowing for precise control. | pnas.orgnih.gov |
| PIP3 trafficking may regulate lysosomal dynamics and repair. | Suggests a direct role for PIP3 in maintaining lysosomal integrity and function. | pnas.org |
Autophagy Regulation and Autophagosome Formation
The signaling pathway initiated by Class I PI3K and the subsequent production of PIP3 is a major negative regulator of autophagy, the cellular process for degrading and recycling damaged organelles and proteins. Under nutrient-rich conditions or in the presence of growth factors, activated Class I PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate PIP3 at the plasma membrane. nih.govnih.gov This accumulation of PIP3 recruits and activates the serine/threonine kinase Akt (also known as protein kinase B). nih.govnih.gov
Activated Akt, in turn, phosphorylates and inhibits the tuberous sclerosis complex (TSC), a key negative regulator of mTORC1. nih.gov The inhibition of the TSC complex allows for the activation of mTORC1, which then phosphorylates and inactivates key components of the autophagy initiation machinery, such as the ULK1 complex. nih.gov This effectively suppresses the formation of autophagosomes and halts the autophagic process. Conversely, the lipid phosphatase and tensin homolog (PTEN), a tumor suppressor, antagonizes this pathway by dephosphorylating PIP3 back to PIP2. nih.govwikipedia.org This action by PTEN leads to the inactivation of the Akt-mTORC1 axis, thereby relieving the inhibition on the autophagy machinery and promoting its initiation. nih.gov
Crosstalk with Class III PI3K (Vps34) and PI3P
While the Class I PI3K-PIP3-mTORC1 axis acts as a master switch to turn autophagy off, a different class of PI3K, the Class III PI3K known as Vps34, is essential for turning it on. Vps34 is the primary enzyme responsible for synthesizing a distinct phosphoinositide, phosphatidylinositol 3-phosphate (PI3P), by phosphorylating phosphatidylinositol (PI). nih.govnih.govbabraham.ac.uknih.gov
PI3P plays a direct and critical role in the biogenesis of autophagosomes. babraham.ac.uknih.gov It is generated at specific membrane locations, including the endoplasmic reticulum, where it acts as a platform to recruit PI3P-binding effector proteins, such as WIPIs (WD-repeat protein interacting with phosphoinositides) and DFCP1. nih.govnih.gov This recruitment is a crucial step in the nucleation and elongation of the phagophore, the precursor membrane of the autophagosome. nih.govnih.govbabraham.ac.uk
The crosstalk between the PIP3 and PI3P pathways represents a critical regulatory node for autophagy. High levels of PIP3 and active mTORC1 signaling effectively suppress the activity of the Vps34 complex and the subsequent production of PI3P, thus blocking autophagy at its earliest stages. nih.gov When cellular conditions change, such as during nutrient starvation, the PIP3/mTORC1 pathway is inactivated, allowing the Vps34 complex to become active. This leads to a surge in PI3P production at autophagosome formation sites, driving the assembly of the autophagy machinery. nih.govbabraham.ac.uk Therefore, while PIP3 acts as a high-level, indirect inhibitor, PI3P functions as a direct, essential component for the structural formation of the autophagosome.
| Molecule | Class | Function in Autophagy | Mechanism | References |
| PIP3 | Phosphoinositide | Inhibits | Activates Akt/mTORC1 pathway, which suppresses the ULK1 autophagy initiation complex. | nih.govnih.gov |
| PI3P | Phosphoinositide | Promotes | Recruits effector proteins to the phagophore, essential for autophagosome nucleation and elongation. | nih.govnih.govbabraham.ac.uknih.gov |
| Class I PI3K | Lipid Kinase | Inhibits | Generates PIP3. | nih.govnih.gov |
| Class III PI3K (Vps34) | Lipid Kinase | Promotes | Generates PI3P. | nih.govbabraham.ac.uknih.gov |
| PTEN | Lipid Phosphatase | Promotes | Dephosphorylates PIP3, leading to inactivation of the inhibitory mTORC1 pathway. | nih.govwikipedia.org |
Immunological Signaling and Immune Cell Function
This compound is a central signaling molecule in the adaptive immune system, playing indispensable roles in the activation, proliferation, and function of both T and B lymphocytes. nih.gov
T-Cell Activation, Proliferation, and Differentiation
The phosphoinositide-3 kinase (PI3K) pathway, which generates PIP3, is a major signaling cascade activated downstream of T-cell receptor (TCR), CD28 co-stimulation, and IL-2 receptor signaling. nih.gov Upon TCR engagement, PI3K is recruited to the plasma membrane where it generates PIP3. This serves as a docking site for various pleckstrin homology (PH) domain-containing proteins, most notably the kinase Akt. nih.govnih.gov The subsequent activation of the Akt/mTOR pathway is crucial for modulating cellular metabolism to meet the high energetic demands of T-cell activation, proliferation, and the acquisition of effector functions. youtube.com
Furthermore, PIP3 signaling is pivotal for the generation of T-cell help for B-cells. Studies using PI3K inhibitors have shown that this pathway is required for the induction of crucial surface molecules on T-cells, such as CD40 ligand (CD40L). elsevierpure.com The expression of CD40L is essential for T-cells to provide the necessary co-stimulatory signals for B-cell growth, differentiation, and antibody production. elsevierpure.com
B-Cell Receptor Signaling and Activation
In B-cells, PIP3 signaling is a critical event following B-cell receptor (BCR) engagement with an antigen. The production of PIP3 by PI3K is required for the growth and stabilization of BCR microclusters, which are essential platforms for signal initiation and amplification. nih.govresearchgate.net PIP3 levels are tightly controlled by the opposing activities of PI3K and the phosphatases PTEN and SHIP-1. researchgate.net
Immunological Synapse Formation and Architecture
The immunological synapse (IS) is a highly organized structure formed at the interface between a lymphocyte and an antigen-presenting cell (APC) or target cell. PIP3 plays a crucial role in dictating the architecture of this synapse. In T-cells, PIP3 accumulates in a distinct annular, ring-like pattern at the periphery of the IS. nih.govnih.gov
This annular accumulation of PIP3 is essential for the growth and maintenance of a peripheral ring of filamentous actin (F-actin). nih.govnih.govrupress.org PIP3 achieves this by recruiting Dock2 to the synaptic periphery, which in turn activates the Rho-family GTPase Rac, a key driver of actin polymerization. nih.govnih.gov This organized F-actin ring is critical for stabilizing cell-cell adhesion and facilitating the directional secretion of cytokines and cytotoxic factors towards the target cell. nih.govcapes.gov.br Perturbations that disrupt this PIP3-dependent actin architecture have been shown to dramatically affect T-cell cytotoxicity, highlighting the functional importance of this spatial organization. nih.govnih.gov In B-cells, the PIP3-Dock2 axis is similarly crucial for remodeling the actin cytoskeleton, which is required to establish the proper structure of the B-cell immunological synapse. nih.govresearchgate.net
| Immune Cell | Role of PIP3 | Key Downstream Effectors | Functional Outcome | References |
| T-Cell | TCR/CD28/IL-2R signaling, proliferation, differentiation, providing help to B-cells. | Akt, mTOR, Dock2, Rac | Metabolic reprogramming, CD40L expression, cytokine secretion, cytotoxicity. | nih.govyoutube.comelsevierpure.com |
| B-Cell | BCR signaling, microcluster growth, activation, survival. | Dock2, Btk, Akt, PLCγ2 | Actin remodeling, calcium mobilization, NF-κB activation, antibody production. | youtube.comnih.govresearchgate.netnih.gov |
| Immunological Synapse (T-Cell) | Forms peripheral ring, organizes actin cytoskeleton. | Dock2, Rac | Stabilizes synapse, directs effector function. | nih.govnih.govrupress.org |
| Immunological Synapse (B-Cell) | Regulates structure and actin remodeling. | Dock2 | Sustains BCR microcluster growth. | nih.govresearchgate.net |
Neurodevelopmental Processes and Neuronal Function
This compound (PIP3) is a critical lipid second messenger that plays a pivotal role in the development and function of the nervous system. As a product of phosphoinositide 3-kinase (PI3K) activity, PIP3 acts as a localized signaling hub at the plasma membrane, recruiting and activating a host of downstream effector proteins. This recruitment is fundamental to a wide array of neuronal processes, from the initial establishment of a neuron's shape to the intricate modulation of synaptic communication that underlies learning and memory. Its signaling is tightly controlled by phosphatases, such as the tumor suppressor PTEN, which dephosphorylates PIP3 back to Phosphatidylinositol-4,5-bisphosphate (PIP2), thereby terminating the signal. nih.govwikipedia.org This dynamic balance between PIP3 synthesis and degradation is essential for normal neuronal health.
Neuronal Morphogenesis and Axon Specification
The establishment of neuronal polarity, the process by which a neuron develops a single axon and multiple dendrites from a set of immature neurites, is a foundational event in the formation of neural circuits. Research has firmly implicated PIP3 signaling as a key determinant in this process, particularly in axon specification and elongation. nih.gov
Studies using cultured hippocampal neurons have shown that PIP3 accumulates at the tip of one of the growing neurites. nih.gov This localized enrichment of PIP3 acts as a molecular beacon, designating that specific neurite to become the axon. researchgate.net The accumulation of PIP3 at the growth cone of a neurite that contacts laminin (B1169045), a component of the extracellular matrix known to promote axon specification, is followed by the rapid elongation of that neurite. nih.govnii.ac.jp
The critical role of PIP3 is further demonstrated by experiments using PI3K inhibitors. When PI3K activity is blocked, the accumulation of PIP3 at the neurite tip is prevented. nih.gov This inhibition delays the developmental transition of neurons and hinders both the formation and elongation of the axon. nih.govnii.ac.jp These findings suggest that PIP3 signaling enhances the growth of a single neurite, which ultimately leads to axon formation and the establishment of neuronal polarity. researchgate.netnii.ac.jp This entire process is crucial for the correct wiring of the nervous system. nih.gov
Table 1: Research Findings on the Role of PIP3 in Neuronal Morphogenesis
| Experimental Approach | Key Observation | Implication for Neuronal Function |
|---|---|---|
| Visualization of PIP3 in developing hippocampal neurons | PIP3 accumulates at the tip of a single growing neurite. nih.gov | PIP3 acts as a spatial cue to specify which neurite will become the axon. researchgate.net |
| Application of PI3K inhibitors | Inhibition of PI3K prevents PIP3 accumulation, delaying axon formation and elongation. nih.gov | The synthesis of PIP3 is necessary for the initiation and growth of the axon. nii.ac.jp |
| Contact with laminin-coated beads | Contact with laminin induces PIP3 accumulation in the growth cone, followed by rapid elongation. nih.govnii.ac.jp | Extracellular signals can direct axon specification through localized PIP3 production. nii.ac.jp |
| Inactivation of PTEN phosphatase in glial cells | Elevated PIP3 levels are sufficient to trigger membrane wrapping and hypermyelination. jneurosci.org | PIP3 signaling is a powerful driver of glial morphogenesis and myelination. jneurosci.org |
Synaptic Plasticity Mechanisms
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis for learning and memory. This compound is an essential regulator of the synaptic machinery, particularly in maintaining the strength of excitatory synapses. Its primary role in this context is to stabilize the clustering of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors at the postsynaptic density (PSD). nih.gov
AMPA receptors are responsible for the majority of fast excitatory neurotransmission in the brain. nih.gov Research in rat hippocampal neurons has revealed that a continuous, albeit slow, turnover of PIP3 at the postsynaptic terminal is required to sustain normal synaptic function. nih.gov When PIP3 levels are depleted through prolonged inhibition of PI3K, synaptic transmission is depressed. This effect is specific to synaptic AMPA receptors; the function of NMDA receptors and extrasynaptic AMPA receptors remains unaffected. nih.gov
The mechanism behind this synaptic depression involves the scaffold protein PSD-95, which is critical for anchoring AMPA receptors at the synapse. Down-regulation of PIP3 leads to a reduction in the accumulation of PSD-95 in dendritic spines. nih.gov Consequently, AMPA receptors become more mobile and disperse from the postsynaptic density to the surrounding membrane, weakening the synapse. nih.gov This highlights that basal levels of PIP3 are not merely passive components but are actively maintained to ensure the structural integrity and functional readiness of the synapse. nih.govnih.gov
Table 2: Impact of PIP3 Depletion on Synaptic Components
| Synaptic Component | Effect of PIP3 Down-regulation | Consequence |
|---|---|---|
| Synaptic AMPA Receptors | Reduced clustering at the postsynaptic density. nih.gov | Depression of synaptic transmission. nih.gov |
| AMPA Receptor Mobility | Increased mobility at the spine surface. nih.gov | Migration away from the postsynaptic density. nih.gov |
| PSD-95 | Impaired accumulation in dendritic spines. nih.gov | Reduced anchoring of AMPA receptors. nih.gov |
| NMDA Receptors | No significant effect on currents. nih.gov | Demonstrates specificity of PIP3 action. nih.gov |
Regulation of Neuronal Electrical Activity
While direct modulation of ion channels by this compound is an area of ongoing research, the PI3K/PIP3 signaling pathway is known to be a significant regulator of neuronal excitability and electrical activity. This regulation occurs through multiple direct and indirect mechanisms, including the modulation of ion channel activity and the control of neurotransmitter receptor localization. nih.gov
The balance between PIP3 and its precursor, PIP2, is crucial. PIP2 itself is a known regulator of numerous ion channels. The conversion of PIP2 to PIP3 by PI3K, and its reversal by phosphatases like PTEN, can therefore influence channel function by altering the local concentration of PIP2. nih.gov Furthermore, the PI3K/Akt pathway, activated by PIP3, can phosphorylate various ion channels and their regulatory proteins, thereby altering their gating properties and surface expression.
Metabolic Homeostasis and Insulin (B600854) Signaling Pathways
This compound is a central molecule in the insulin signaling pathway, which is fundamental for maintaining metabolic homeostasis, particularly the regulation of blood glucose levels. nih.gov Impairments in this signaling cascade are directly associated with metabolic diseases such as insulin resistance and type 2 diabetes. nih.govmdpi.com
The signaling process begins when insulin binds to its receptor on the surface of cells like those in skeletal muscle and adipose tissue. nih.gov This binding activates the receptor's intrinsic tyrosine kinase activity, leading to the phosphorylation of Insulin Receptor Substrate (IRS) proteins, primarily IRS-1 and IRS-2. nih.gov The phosphorylated IRS proteins then serve as docking sites for the p85 regulatory subunit of PI3K, which recruits and activates the p110 catalytic subunit at the plasma membrane. nih.gov
Once activated, PI3K phosphorylates PIP2 to generate PIP3. wikipedia.org This accumulation of PIP3 at the inner leaflet of the plasma membrane is the critical step that propagates the signal downstream. nih.gov PIP3 acts as a docking site for proteins containing Pleckstrin Homology (PH) domains, most notably the protein kinase Akt (also known as Protein Kinase B or PKB) and Phosphoinositide-dependent kinase 1 (PDK1). nih.govmdpi.com The co-localization of Akt and PDK1 at the membrane allows PDK1 to phosphorylate and activate Akt. wikipedia.org
Activated Akt then phosphorylates a range of downstream targets to mediate insulin's metabolic effects. A key action of Akt is to promote the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. wikipedia.org This fusion of GLUT4-containing vesicles with the membrane inserts the transporters into the cell surface, allowing for the rapid uptake of glucose from the bloodstream into the cell. mdpi.comwikipedia.org Additionally, Akt stimulates glycogen (B147801) synthesis by phosphorylating and inactivating Glycogen Synthase Kinase 3 (GSK-3), which in its active state inhibits glycogen synthase. wikipedia.org This dual action of promoting glucose uptake and its storage as glycogen is essential for glucose homeostasis. nih.gov
Table 3: Key Molecules in the PIP3-Mediated Insulin Signaling Cascade
| Molecule | Class/Type | Role in Pathway |
|---|---|---|
| Insulin Receptor | Receptor Tyrosine Kinase | Binds insulin and activates downstream signaling. nih.gov |
| IRS-1/IRS-2 | Adaptor Protein | Becomes phosphorylated and recruits PI3K. nih.gov |
| PI3K | Enzyme (Lipid Kinase) | Phosphorylates PIP2 to generate PIP3. nih.gov |
| This compound (PIP3) | Second Messenger | Recruits and enables the activation of Akt and PDK1. nih.govwikipedia.org |
| PTEN | Enzyme (Lipid Phosphatase) | Dephosphorylates PIP3 to PIP2, terminating the signal. wikipedia.org |
| Akt/PKB | Enzyme (Protein Kinase) | Phosphorylates downstream targets to promote glucose uptake and glycogen synthesis. wikipedia.org |
| GLUT4 | Glucose Transporter | Translocates to the plasma membrane to facilitate glucose entry into the cell. wikipedia.org |
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Phosphatidylinositol-4,5-bisphosphate |
| Laminin |
| α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) |
| N-methyl-D-aspartate (NMDA) |
| Gamma-aminobutyric acid (GABA) |
| Inositol (B14025) 1,4,5-trisphosphate (IP3) |
| Insulin |
| Glucose |
Involvement of Phosphatidylinositol 3,4,5 Trisphosphate in Pathophysiological Mechanisms
Molecular Pathology in Cancer Development and Progression
The aberrant accumulation of PIP3 is a central event in the initiation and progression of many types of cancer. This accumulation leads to the constitutive activation of downstream signaling pathways that drive cell growth, proliferation, survival, and invasion.
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is one of the most frequently hyperactivated pathways in human cancers, and PIP3 is the direct product of PI3K activity. researchgate.netyoutube.com In response to growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate PIP3 at the plasma membrane. nih.govnih.gov This accumulation of PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). wikipedia.org
The recruitment of Akt and PDK1 to the plasma membrane facilitates the phosphorylation and subsequent activation of Akt. nih.gov Once activated, Akt phosphorylates a wide array of downstream substrates, leading to the activation of the mTOR signaling complex. nih.gov This cascade of events promotes cell cycle progression, protein synthesis, cell growth, and survival, while inhibiting apoptosis (programmed cell death). nih.govnih.gov
In many cancers, genetic alterations lead to the constitutive activation of the PI3K/Akt/mTOR pathway. nih.gov Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic abnormalities in cancer. nih.gov These mutations result in a constitutively active PI3K enzyme, leading to the constant production of PIP3 and sustained downstream signaling, thereby driving oncogenesis. nih.gov The hyperactivation of this pathway is a hallmark of numerous malignancies, contributing to uncontrolled cell proliferation and resistance to therapy. pnas.orgsemanticscholar.org
The tumor suppressor protein Phosphatase and Tensin Homolog (PTEN) is a critical negative regulator of the PI3K/Akt pathway. mdpi.commdpi.com PTEN is a lipid phosphatase that counteracts the activity of PI3K by dephosphorylating PIP3 at the 3' position of the inositol (B14025) ring, converting it back to PIP2. wikipedia.orgmdpi.com This action terminates the downstream signaling cascade initiated by PIP3.
Loss-of-function of PTEN, which can occur through genetic mutations, deletions, or epigenetic silencing, is one of the most frequent alterations in human cancer, rivaling the frequency of p53 mutations in some cancer types. mdpi.com The inactivation of PTEN leads to the accumulation of PIP3 at the plasma membrane and, consequently, to the constitutive activation of the Akt/mTOR pathway. mdpi.commdpi.com This sustained signaling promotes tumorigenesis by driving cell proliferation, survival, and growth. mdpi.com
The high frequency of PTEN loss across a wide spectrum of human cancers, including glioblastoma, endometrial, prostate, and breast cancer, underscores its critical role as a tumor suppressor. mdpi.com Even a partial reduction in PTEN levels can provide a growth advantage to tumor cells. semanticscholar.org Therefore, the loss of PTEN function is a key mechanism by which cancer cells achieve the high levels of PIP3 necessary to fuel their malignant behavior.
| Cancer Type | Frequency of PTEN Alterations | Consequence of PTEN Loss |
| Glioblastoma | High | Increased cell proliferation and survival |
| Endometrial Cancer | High | Promotion of tumorigenesis |
| Prostate Cancer | Common | Association with aggressive disease |
| Breast Cancer | Frequent | Contribution to tumor progression |
The production of PIP3 is an essential requirement for the oncogenic transformation induced by PI3K. pnas.orgnih.gov Studies have demonstrated that the ability of class I PI3Ks to transform cells is directly linked to their capacity to generate PIP3. pnas.orgnih.gov Class III PI3K, which only produces phosphatidylinositol-3-phosphate (PIP), is unable to induce oncogenic transformation. pnas.org This highlights the specific and critical role of PIP3 in driving the changes that lead to a cancerous phenotype.
Beyond its role in cell proliferation and survival, PIP3 is also deeply involved in the processes of cancer cell invasion and metastasis. semanticscholar.orgnih.gov The accumulation of PIP3 at the leading edge of migrating cells is a key event in directional cell movement. researchgate.net This localized production of PIP3 helps to establish cell polarity and drives the cytoskeletal rearrangements necessary for cell motility. researchgate.net
Furthermore, PIP3 signaling is implicated in the formation of invadopodia, which are actin-rich protrusions that cancer cells use to degrade the extracellular matrix and invade surrounding tissues. nih.govmdpi.com The PI3K/Akt pathway, activated by PIP3, can also promote the epithelial-mesenchymal transition (EMT), a cellular program that allows epithelial cancer cells to acquire mesenchymal characteristics, such as increased motility and invasiveness. nih.govnih.gov Through these mechanisms, elevated levels of PIP3 contribute significantly to the metastatic potential of cancer cells.
Contributions to Metabolic Disorders
Dysregulation of PIP3 signaling is not only a hallmark of cancer but also plays a central role in the pathogenesis of metabolic disorders, particularly insulin (B600854) resistance, type 2 diabetes, and obesity.
In healthy individuals, insulin signaling is critically dependent on the production of PIP3. nih.govnih.gov When insulin binds to its receptor on the surface of cells, particularly in muscle and adipose tissue, it triggers the activation of PI3K. nih.gov PI3K then generates PIP3, which, as in cancer cells, leads to the activation of Akt. nih.gov A key downstream effect of Akt activation in metabolic tissues is the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. nih.govresearchgate.net This process is essential for the uptake of glucose from the bloodstream into cells, thereby maintaining glucose homeostasis. researchgate.net
Insulin resistance, a hallmark of type 2 diabetes, is characterized by an impaired cellular response to insulin. researchgate.net A primary molecular defect in insulin resistance is the diminished production of PIP3 in response to insulin stimulation. nih.govnih.gov This can be caused by various factors, including the upregulation of the PIP3 phosphatase PTEN or the downregulation of PI3K activity. nih.gov
The consequence of reduced PIP3 levels is a decrease in Akt activation and, subsequently, a failure of GLUT4 to translocate to the cell surface. nih.govresearchgate.net This leads to reduced glucose uptake by muscle and fat cells, resulting in elevated blood glucose levels (hyperglycemia). nih.gov Studies have shown that direct supplementation of PIP3 can improve glucose metabolism in cellular models of diabetes by increasing the phosphorylation of Akt and another key signaling molecule, protein kinase C zeta (PKCζ), leading to enhanced GLUT4 expression and glucose uptake. nih.gov This underscores the central role of impaired PIP3 signaling in the pathophysiology of insulin resistance and diabetes.
| Condition | Role of PIP3 | Consequence of Dysregulation |
| Normal Insulin Signaling | Essential second messenger for insulin action. | Promotes GLUT4 translocation and glucose uptake. |
| Insulin Resistance | Impaired production in response to insulin. | Reduced GLUT4 translocation, leading to hyperglycemia. |
| Type 2 Diabetes | Chronic impairment of PIP3 signaling. | Contributes to the persistent elevation of blood glucose. |
The PI3K/PIP3 signaling pathway is also intricately linked to the development of obesity. This pathway is involved in adipogenesis, the process by which pre-adipocytes differentiate into mature, lipid-storing fat cells. youtube.com The activation of the PI3K/Akt pathway is a crucial step in initiating and promoting this differentiation process. youtube.com
Furthermore, obesity is characterized by a state of chronic, low-grade inflammation in adipose tissue. pnas.orgnih.gov This inflammation is a key contributor to the development of insulin resistance. nih.gov The PI3Kγ isoform, in particular, plays a significant role in mediating the infiltration of pro-inflammatory macrophages into adipose tissue in obese individuals. pnas.org Blockade of PI3Kγ has been shown to reduce this inflammation and improve insulin sensitivity in animal models of obesity. pnas.org
The PI3K/PIP3 pathway also plays a role in the central regulation of energy homeostasis by the hypothalamus. nih.gov By integrating signals from hormones like insulin and leptin, this pathway helps to control appetite and energy expenditure. nih.gov Dysregulation of hypothalamic PI3K signaling can therefore contribute to the energy imbalance that underlies obesity. Pharmacological inhibition of PI3K has been shown to reduce adiposity and ameliorate metabolic syndrome in animal models, further highlighting the therapeutic potential of targeting this pathway in the treatment of obesity. nih.gov
Cardiovascular Disease Linkages
Phosphatidylinositol-3,4,5-trisphosphate (PIP3) is a critical signaling molecule in the cardiovascular system, and its dysregulation is implicated in a range of cardiovascular diseases. nih.govnih.gov The generation of PIP3 by phosphoinositide 3-kinases (PI3Ks) activates downstream pathways, most notably the Akt signaling cascade, which governs crucial cellular processes in cardiomyocytes, endothelial cells, and vascular smooth muscle cells. nih.govfrontiersin.orgoup.com
The PI3K/Akt pathway, through the action of PIP3, plays a dual role in cardiac hypertrophy, the enlargement of the heart muscle. Physiological cardiac hypertrophy, such as that induced by exercise, is a beneficial adaptation, and studies have shown that the PI3Kα isoform-mediated production of PIP3 is essential for this process. frontiersin.orgnih.govphysiology.org Conversely, pathological hypertrophy, which can lead to heart failure, is associated with the differential activity of PI3K isoforms. nih.govbenthamdirect.comnih.gov For instance, the PI3Kγ isoform has been shown to mediate detrimental signals that can contribute to heart failure. frontiersin.org Dysregulation of PIP3 signaling can disrupt the delicate balance between adaptive and maladaptive cardiac growth. frontiersin.orgnih.gov
In the context of atherosclerosis, a disease characterized by the buildup of plaques in arteries, PIP3 signaling is intricately involved in multiple stages of its progression. nih.gov The PI3K/Akt pathway influences endothelial cell dysfunction, an early event in atherosclerosis, by regulating monocyte adhesion and infiltration into the vessel wall. nih.govnih.gov A decrease in cellular PIP3 has been associated with increased expression of adhesion molecules, promoting the inflammatory processes that drive atherosclerotic plaque formation. nih.gov Furthermore, PIP3 signaling affects macrophage autophagy and the proliferation of smooth muscle cells, both of which are critical in the development and stability of atherosclerotic plaques. nih.gov
| Cardiovascular Condition | Role of PIP3 Signaling | Key Molecular Players | References |
|---|---|---|---|
| Cardiac Hypertrophy (Physiological) | Promotes adaptive growth of cardiomyocytes. | PI3Kα, Akt | frontiersin.orgnih.govphysiology.org |
| Cardiac Hypertrophy (Pathological) & Heart Failure | Contributes to maladaptive cardiac remodeling and dysfunction. | PI3Kγ | frontiersin.orgbenthamdirect.comnih.gov |
| Atherosclerosis | Regulates endothelial dysfunction, monocyte adhesion, macrophage autophagy, and smooth muscle cell proliferation. | PI3K, Akt, Adhesion Molecules (e.g., ICAM-1) | nih.govnih.gov |
Dysregulation in Immunological Diseases and Autoimmunity
The precise regulation of this compound (PIP3) signaling is paramount for a balanced immune response. Dysregulation of the PIP3 pathway is a significant contributor to the pathogenesis of various immunological diseases and autoimmune disorders. nih.govtandfonline.comnih.gov The PI3K/Akt pathway, initiated by PIP3, is a central signaling hub that governs the development, activation, differentiation, and survival of immune cells, including T cells and B cells. tandfonline.comfrontiersin.org
In T lymphocytes, PIP3 signaling is activated following T-cell receptor (TCR) and co-stimulatory molecule engagement, such as CD28. nih.gov This signaling cascade is crucial for T-cell activation, proliferation, and the production of cytokines. frontiersin.org An imbalance in PIP3 levels, often due to mutations in the PI3K pathway or its negative regulators like PTEN and SHIP, can lead to hyperactivation of T cells and a breakdown of self-tolerance, a hallmark of autoimmune diseases. nih.govtandfonline.com For instance, in multiple sclerosis, impaired expression of PTEN in T cells leads to their resistance to suppression by regulatory T cells (Tregs), contributing to the autoimmune attack on the central nervous system. mdpi.com
Similarly, in B lymphocytes, the PI3Kδ isoform plays a critical role in their activation and function. frontiersin.org Overactive PI3K signaling in B cells can lead to the production of autoantibodies, which are key mediators of autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis. frontiersin.orgresearchgate.net Studies in mouse models of lupus have shown that inhibiting PI3Kδ and PI3Kγ can reduce chronic B cell activation and the production of autoantibodies, highlighting the therapeutic potential of targeting this pathway. frontiersin.org The dysregulation of the PI3K pathway has been continually implicated in autoimmune conditions. frontiersin.org
| Immunological Disease/Process | Consequence of PIP3 Dysregulation | Key Signaling Components | Associated Disorders | References |
|---|---|---|---|---|
| T Cell Function | Hyperactivation, resistance to regulation, breakdown of self-tolerance. | PI3K, Akt, PTEN, SHIP | Multiple Sclerosis, Rheumatoid Arthritis | nih.govtandfonline.commdpi.com |
| B Cell Function | Enhanced activation, increased autoantibody production. | PI3Kδ, PI3Kγ | Systemic Lupus Erythematosus (SLE) | frontiersin.orgresearchgate.net |
| General Autoimmunity | Uncontrolled immune cell proliferation and survival. | PI3K/Akt pathway | Various autoimmune conditions | nih.gov |
Associations with Neurodevelopmental and Neurodegenerative Disorders
Emerging evidence strongly links the dysregulation of this compound (PIP3) signaling to the pathophysiology of a spectrum of neurodevelopmental and neurodegenerative disorders. nih.govsemanticscholar.org The delicate balance of PIP3 levels, maintained by the opposing actions of PI3K and phosphatases like PTEN, is crucial for normal neuronal development, function, and survival. nih.gov Perturbations in this balance can have profound consequences on brain health. nih.gov
A significant genetic link between the PIP3 signaling pathway and neurodevelopmental disorders is exemplified by the association of mutations in the PTEN gene with Autism Spectrum Disorders (ASD). nih.govmdpi.comresearchgate.net PTEN is a critical negative regulator of the PI3K/Akt pathway, as it dephosphorylates PIP3 back to Phosphatidylinositol-4,5-bisphosphate (PIP2). tandfonline.comnih.gov Germline mutations in PTEN are found in a subset of individuals with ASD, particularly those who also present with macrocephaly (an abnormally large head). nih.govptenfoundation.orgnih.gov
The loss-of-function mutations in PTEN lead to an accumulation of PIP3, resulting in hyperactivation of the Akt/mTOR signaling pathway. nih.gov This overactive signaling is thought to disrupt key neurodevelopmental processes, including neuronal proliferation, migration, and synaptic development, ultimately contributing to the behavioral and cognitive characteristics of ASD. mdpi.com The prevalence of PTEN mutations in individuals with ASD and macrocephaly is estimated to be between 10% and 20%. mdpi.comresearchgate.net
In addition to its role in neurodevelopment, dysregulated PIP3 signaling is increasingly recognized as a key contributor to neuronal dysfunction in neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). frontiersin.orgfrontiersin.orgnih.gov The PI3K/Akt pathway, governed by PIP3, is a central regulator of neuronal survival, synaptic plasticity, and cellular processes like autophagy, which is essential for clearing aggregated proteins implicated in neurodegeneration. frontiersin.orgmdpi.comnih.gov
In the context of Alzheimer's disease, the PI3K/Akt pathway is involved in the pathological processes related to both amyloid-beta (Aβ) deposition and the hyperphosphorylation of tau protein, the two main hallmarks of the disease. frontiersin.orgfrontiersin.orgresearchgate.net Dysfunctional PIP3 signaling can impair the clearance of Aβ and contribute to the activity of glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme that phosphorylates tau. frontiersin.orgfrontiersin.org
In Parkinson's disease, oxidative stress and mitochondrial dysfunction are key features of neuronal cell death. frontiersin.orgnih.gov The PI3K/Akt pathway, through its downstream effectors, plays a role in protecting neurons from oxidative stress-induced apoptosis. frontiersin.orgfrontiersin.org Furthermore, recent studies suggest a direct interaction between PIP3 and alpha-synuclein, the protein that aggregates in the brains of individuals with Parkinson's disease, potentially initiating its aggregation. nih.gov The dysregulation of PIP3 signaling can therefore exacerbate the neurodegenerative processes in both AD and PD by promoting neuronal death and impairing cellular defense mechanisms. frontiersin.orgmdpi.com
| Disorder Type | Specific Condition | Role of PIP3 Dysregulation | Key Genetic/Molecular Factors | References |
|---|---|---|---|---|
| Neurodevelopmental | Autism Spectrum Disorders (ASD) with Macrocephaly | Hyperactivation of Akt/mTOR signaling, disrupting neuronal proliferation and synaptic development. | PTEN gene mutations | nih.govmdpi.comresearchgate.netptenfoundation.orgnih.gov |
| Neurodegenerative | Alzheimer's Disease (AD) | Involvement in amyloid-beta deposition and tau hyperphosphorylation. | PI3K, Akt, GSK-3β | frontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.net |
| Parkinson's Disease (PD) | Contribution to oxidative stress, neuronal apoptosis, and alpha-synuclein aggregation. | PI3K, Akt, alpha-synuclein | frontiersin.orgfrontiersin.orgnih.gov |
Methodologies for Investigating Phosphatidylinositol 3,4,5 Trisphosphate
Quantitative Biochemical Analysis
Radiotracer Labeling and Lipid Extraction
A traditional and highly sensitive method for quantifying PIP3 involves metabolic labeling of cells with radiotracers, typically with [³²P]orthophosphate or [³H]myo-inositol. nih.govbiorxiv.org Cells incorporate these radioactive precursors into their phosphoinositide pools. Following stimulation, lipids are extracted from the cells, often using an acidified solvent to ensure the recovery of highly polar phosphoinositides. babraham.ac.uk The extracted lipids are then processed for further analysis. A critical step in this process is deacylation, which removes the fatty acid chains from the lipid, leaving the water-soluble glycerophosphoinositol (B231547) headgroup. nih.gov This step is crucial for subsequent chromatographic separation.
Chromatographic Separation (e.g., TLC, HPLC, Anion-Exchange HPLC)
Once the radiolabeled glycerophosphoinositides are obtained, they are separated using various chromatographic techniques. Thin-layer chromatography (TLC) offers a simple and effective method for separating different phosphoinositides based on their polarity. nih.govresearchgate.net For more precise quantification and resolution, high-performance liquid chromatography (HPLC) is often employed. nih.gov Anion-exchange HPLC, in particular, is a powerful tool that separates phosphoinositides based on the number and position of their phosphate (B84403) groups, allowing for the distinct separation of PIP3 from other phosphoinositides. nih.govnih.gov The separated, radiolabeled PIP3 can then be quantified using a flow scintillation detector or by collecting fractions and measuring their radioactivity. nih.gov
Mass Spectrometry-Based Quantitation (e.g., ESI-MS)
Mass spectrometry (MS) has emerged as a powerful, non-radioactive method for the direct quantification of PIP3. creative-proteomics.com This technique offers high sensitivity and specificity, allowing for the identification and quantification of different molecular species of PIP3 based on their mass-to-charge ratio. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is a commonly used technique for analyzing phosphoinositides. nih.govcreative-proteomics.com To enhance sensitivity and simplify the mass spectra, phosphoinositides are often derivatized, for instance, through methylation of the phosphate groups. nih.gov This derivatization reduces the number of ionic species and improves the efficiency of their transfer into the mass spectrometer. nih.gov
Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an even more robust platform for PIP3 analysis. babraham.ac.uknih.gov This approach allows for the separation of different phosphoinositide isomers prior to their detection by the mass spectrometer. nih.gov Multiple reaction monitoring (MRM) is a specific LC-MS/MS technique that provides high selectivity by monitoring a specific fragmentation transition for a given lipid, enabling accurate quantification even in complex biological samples. biorxiv.orgnih.gov
| Method | Principle | Advantages | Disadvantages | Key Research Findings |
| Radiotracer Labeling with HPLC | Metabolic labeling with [³²P] or [³H], lipid extraction, deacylation, and separation by anion-exchange HPLC. nih.govnih.gov | High sensitivity. nih.gov | Requires use of radioactive materials, time-consuming. babraham.ac.uk | Enabled the initial quantification of PIP3 levels and their changes upon cell stimulation. nih.gov |
| LC-MS/MS | Separation of intact lipids by HPLC followed by detection and fragmentation by tandem mass spectrometry. nih.gov | High specificity and sensitivity, no radioactivity, can identify different acyl chain variants. nih.govnih.gov | Can be complex to set up and requires specialized equipment. | Allows for the direct measurement of PIP3 from various cell and tissue samples without the need for radiolabeling or complex derivatization. nih.gov |
Protein-Lipid Overlay Assays
Protein-lipid overlay assays are a qualitative or semi-quantitative method used to identify proteins that bind to PIP3. liverpool.ac.uk In this technique, different lipids, including PIP3, are spotted onto a nitrocellulose membrane. liverpool.ac.uk The membrane is then incubated with a protein of interest, which may be a purified protein or present in a cell lysate. If the protein binds to PIP3, it will be retained on the membrane at the spot where PIP3 was applied. The bound protein is then detected using a specific antibody. iu.edu This method is useful for screening potential PIP3-binding proteins and for assessing the relative binding affinity of a protein to different lipids. liverpool.ac.ukcaymanchem.com
Live Cell Imaging and Biosensor Technologies
Live-cell imaging techniques allow for the visualization of PIP3 dynamics in real-time within living cells, providing crucial spatial and temporal information about its signaling functions.
Fluorescence Resonance Energy Transfer (FRET)-Based Biosensors
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for visualizing the spatiotemporal dynamics of signaling molecules like PIP3 in living cells. nih.gov FRET-based biosensors for PIP3 are genetically encoded constructs that typically consist of a PIP3-binding domain positioned between two fluorescent proteins, a donor and an acceptor (e.g., CFP and YFP). nih.govnih.gov The binding of PIP3 to its recognition domain induces a conformational change in the biosensor, altering the distance or orientation between the two fluorophores. nih.gov This change affects the efficiency of energy transfer from the excited donor to the acceptor, resulting in a measurable change in the ratio of acceptor to donor fluorescence. nih.govnih.gov
Several design strategies have been employed to create FRET-based PIP3 biosensors:
Conformational Change-Based Sensors: Biosensors like 'Fllip' utilize a plasma membrane-targeting motif and a PIP3-binding pleckstrin homology (PH) domain. Upon binding to PIP3, a hinge region within the sensor undergoes a conformational change that alters the FRET efficiency. nih.govresearchgate.net
Pseudo-Ligand Competition-Based Sensors: The 'InPAkt' sensor employs a different mechanism where a negatively charged pseudo-ligand competes with endogenous phosphoinositides for binding to the PH domain of Akt. nih.gov This design allows the sensor to be targeted to different cellular compartments without the need for specific anchoring. nih.gov
Dimerization-Dependent Fluorescent Protein (ddFP)-Based Sensors: These sensors utilize ddFP as the reporting unit coupled with a sensing unit like the PH domain of Akt and a pseudo-ligand. This design results in an intensity-based single-color biosensor. nih.gov
Bioluminescence Resonance Energy Transfer (BRET)-Based Sensors: A variation of this technology, BRET, has also been adapted to detect PIP3. The bioSens-All® PIP3 sensor consists of the PH domain of AKT fused to Renilla luciferase (RLuc). Upon PIP3 production at the plasma membrane, this construct is recruited to the membrane, bringing it in close proximity to a membrane-anchored green fluorescent protein (GFP), which leads to an increase in BRET efficiency. domaintherapeutics.ca
These FRET-based biosensors have been instrumental in monitoring the real-time dynamics of PIP3 at the plasma membrane and other subcellular locations, providing insights into the kinetics of its production and degradation in response to various stimuli. nih.govpnas.org
| FRET-Based PIP3 Biosensor | Sensing Mechanism | Key Features |
| Fllip | Conformational change upon PIP3 binding to a PH domain. nih.govresearchgate.net | Unimolecular, targeted to the plasma membrane. nih.gov |
| InPAkt | Competition between a pseudo-ligand and PIP3 for binding to the Akt PH domain. nih.govpnas.org | Unimolecular, can be targeted to different subcellular compartments. nih.gov |
| Pippi-PI(3,4,5)P₃ | Hinge motion upon lipid binding to a PH domain sandwiched between two fluorescent proteins. pnas.org | FRET-based "flip-flop" sensor. pnas.org |
| ddFP-based sensor | Dimerization-dependent fluorescent proteins coupled to a PIP3 sensing unit. nih.gov | Intensity-based, single-color biosensor. nih.gov |
| bioSens-All® (BRET) | Translocation of a luciferase-tagged PH domain to a GFP-tagged plasma membrane anchor upon PIP3 binding. domaintherapeutics.ca | Utilizes bioluminescence resonance energy transfer. domaintherapeutics.ca |
Development of Cell-Permeable Fluorescent Sensors
A significant limitation of genetically encoded biosensors is their cell impermeability, which restricts their application. acs.org To overcome this, researchers have developed cell-permeable fluorescent sensors for PIP3. These are typically small molecules or peptides conjugated to a fluorophore that can cross the cell membrane and directly report on the presence of PIP3 in the cell's interior. nih.govnih.gov
Recently, two notable peptide-based, water-soluble, and ratiometric fluorescent sensors for PIP3 have been developed: MFR-K17H and DAN-NG-H12G. nih.govnih.gov These sensors offer several advantages over their protein-based counterparts, including ease of application and the ability to provide insights into PIP3-mediated cellular processes with high temporal resolution. nih.gov
MFR-K17H: This sensor can rapidly enter the cytoplasm and is designed to detect PIP3 pools at the plasma membrane. nih.govnih.gov It has been shown to report on the rapid (<1 minute) generation and depletion of PIP3 in the cell membrane following growth factor stimulation. nih.govnih.gov MFR-K17H exhibits a significant increase in fluorescence emission and a blue shift upon binding to PIP3, making it a ratiometric sensor. nih.gov
DAN-NG-H12G: In contrast to MFR-K17H, this sensor is targeted to the intranuclear pools of PIP3. nih.govnih.gov Its use has revealed that within the membraneless environment of the nucleolus, PIP3 resides in a hydrophobic environment. nih.govnih.gov
The development of these cell-permeable probes represents a significant advancement, allowing for the direct visualization and tracking of both plasma membrane and nuclear PIP3 dynamics in living cells. nih.govnih.gov
| Cell-Permeable PIP3 Sensor | Target Location | Key Findings |
| MFR-K17H | Plasma Membrane | Enables real-time tracking of rapid PIP3 dynamics (<1 min) upon growth factor stimulation. nih.govnih.gov |
| DAN-NG-H12G | Nucleus (specifically the nucleolus) | Revealed that nuclear PIP3 exists in a hydrophobic environment within a membraneless organelle. nih.govnih.gov |
Subcellular Localization Studies of Phosphatidylinositol-3,4,5-trisphosphate Pools
While classically known for its role at the plasma membrane, studies utilizing fluorescent biosensors and probes have revealed that PIP3 exists in distinct subcellular pools, each with potentially unique functions.
Plasma Membrane: The inner leaflet of the plasma membrane is the primary site of PIP3 generation and signaling. nih.gov Here, it acts as a docking site for various effector proteins containing PH domains, such as Akt and PDK1, initiating downstream signaling cascades that regulate cell growth, proliferation, and motility. domaintherapeutics.caucsd.edu In resting cells, the concentration of PIP3 is extremely low, estimated to be around 50 nM, but can increase to approximately 2 µM upon stimulation with growth factors. nih.gov
Nucleus: A significant and functionally distinct pool of PIP3 has been identified within the nucleus, particularly in the nucleolus. nih.govnih.gov The discovery of nuclear PIP3 and its associated metabolic enzymes has opened new avenues of research into its role in this compartment. nih.gov Nuclear PIP3 has been shown to interact with proteins involved in RNA processing, DNA repair, and cell survival. nih.gov The nuclear receptors steroidogenic factor 1 (SF-1) and liver receptor homolog 1 (LRH-1) can bind to phosphoinositides, including PIP3, suggesting a role for this lipid in regulating gene transcription. nih.gov
Lysosomes: More recently, fluorescent biosensors have revealed the presence of PIP3 at the lysosome, an organelle increasingly recognized as a signaling hub. pnas.orgnih.gov Studies have shown that upon growth factor stimulation, PIP3 can be trafficked from the plasma membrane to the lysosome via dynamin-dependent endocytosis. pnas.orgnih.gov This lysosomal pool of PIP3 is thought to play a role in regulating lysosomal Akt/mTOR signaling. pnas.org
The existence of these distinct subcellular pools of PIP3 highlights the complexity of its signaling and underscores the importance of spatially resolved measurements to fully understand its cellular functions.
Genetic Perturbation Approaches
Genetic perturbation techniques are indispensable for dissecting the function of PIP3 signaling pathways. By manipulating the expression of key enzymes involved in PIP3 metabolism, researchers can study the consequences of altered PIP3 levels on cellular processes.
Gene Knockout and Knockdown Models
Gene knockout and knockdown models are fundamental tools for studying the role of specific proteins in the PIP3 signaling cascade. These models involve the complete or partial inactivation of genes encoding for the kinases that produce PIP3 or the phosphatases that degrade it.
PI3K Knockout: Phosphoinositide 3-kinases (PI3Ks) are the enzymes responsible for phosphorylating PIP2 to generate PIP3. nih.gov Mouse models with germline deletions of specific PI3K isoforms have been crucial in understanding their individual contributions to development and disease. nih.gov For example, knockout of the p85β regulatory subunit of PI3K leads to abolished p85β-associated PI3K activity in the liver and muscle. jax.org
PTEN Knockout: The phosphatase and tensin homolog (PTEN) is a critical negative regulator of the PI3K pathway, as it dephosphorylates PIP3 back to PIP2. frontiersin.orgnih.gov Loss-of-function mutations in PTEN are frequently observed in various cancers. reactome.org Homozygous knockout of PTEN in mice is embryonically lethal, but heterozygous mice are viable and serve as models for human cancer syndromes. frontiersin.orgresearchgate.net Studies using PTEN knockout cells have shown that the loss of PTEN leads to increased levels of PIP3 and constitutive activation of downstream signaling pathways, such as the Akt pathway. researchgate.net Furthermore, PTEN has been shown to also function as a PI(3,4)P2 3-phosphatase, and its deletion leads to the accumulation of this lipid. nih.gov
These knockout models have been instrumental in establishing the critical role of the PI3K/PTEN axis in controlling cellular PIP3 levels and its downstream effects on cell growth, survival, and tumorigenesis. nih.govfrontiersin.org
Conditional Gene Manipulation
While conventional gene knockouts provide valuable information, they often result in embryonic lethality or complex phenotypes due to the gene's deletion in all tissues throughout development. nih.govfigshare.com Conditional gene manipulation techniques, such as the Cre-loxP system, overcome these limitations by allowing for tissue-specific and temporally controlled gene inactivation. figshare.com
The Cre-loxP system involves two components:
Cre recombinase: An enzyme that recognizes and excises DNA sequences flanked by loxP sites.
loxP sites: Short, specific DNA sequences that are inserted into the genome to flank a critical region of the gene of interest (e.g., an essential exon).
By crossing a mouse line carrying a "floxed" allele (flanked by loxP sites) of a gene like Pten or a Pik3ca subunit with a mouse line that expresses Cre recombinase under the control of a tissue-specific promoter, the gene can be deleted only in the desired tissue. nih.gov
Furthermore, the system can be made inducible by using a modified Cre recombinase that is fused to a ligand-binding domain, such as the estrogen receptor. figshare.com This modified Cre remains inactive in the cytoplasm until the administration of a specific ligand, like tamoxifen, which then allows its translocation to the nucleus and subsequent gene excision. figshare.com This approach enables researchers to study the effects of gene deletion at specific developmental stages or in adult animals, providing a more refined understanding of the role of PIP3 signaling in various physiological and pathological processes. nih.govfigshare.com
Overexpression of Signaling Components
In addition to removing key components of the PIP3 pathway, overexpressing specific signaling molecules can provide valuable insights into their function and the downstream consequences of elevated pathway activation. This approach is particularly useful for studying the roles of effector proteins that are recruited and activated by PIP3.
Overexpression of Downstream Effectors: Key downstream effectors of PIP3 signaling include the serine/threonine kinases PDK1 and Akt. Overexpression of these proteins can be used to study their role in mediating the effects of PIP3 on cell growth, proliferation, and survival. For instance, the overexpression of PDK1 has been shown to accelerate tumor growth in several malignancies by promoting the continued activation of the PI3K/PDK1/AKT pathway. researchgate.netmdpi.com Studies have also shown that PDK1 can act as a cellular sensor that balances basal PIP3 generation. ovgu.dehw.ac.uk
Overexpression of Regulatory Proteins: Researchers can also overexpress proteins that modulate the PIP3 signaling pathway. For example, the overexpression of ArfGAP with dual pleckstrin homology (PH) domains 2 (Adap2) in cardiomyocytes has been shown to provoke a hypertrophic response upon stimulation, indicating its role in this PIP3-related process. researchgate.net In contrast, its close homolog Adap1 was found to prevent hypertrophic remodeling. researchgate.net Such studies help to uncover the specific functions of individual proteins within the complex network of PIP3 signaling.
Pharmacological Modulators of this compound Signaling
Pharmacological modulation of the PIP3 signaling pathway is a cornerstone of both basic research and clinical drug development. wikipedia.orgprnewswire.com By utilizing small molecule inhibitors, researchers can dissect the specific roles of the enzymes that produce and degrade PIP3, as well as block the interactions of PIP3 with its downstream effectors.
PI3K Inhibitors
Phosphoinositide 3-kinase (PI3K) inhibitors are a major class of pharmacological tools and therapeutic agents that target the production of PIP3. wikipedia.orgprnewswire.com These inhibitors function by blocking the activity of PI3K enzymes, thereby preventing the phosphorylation of Phosphatidylinositol-4,5-bisphosphate (PIP2) to form PIP3. patsnap.commedchemexpress.com This inhibition effectively dampens the entire downstream signaling cascade that is dependent on PIP3. patsnap.com
The PI3K family of enzymes is divided into different classes, with class I being the primary producer of PIP3 in response to growth factor and hormone signaling. numberanalytics.comwikipedia.org Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: p110α (encoded by PIK3CA), p110β (encoded by PIK3CB), p110γ (encoded by PIK3CG), and p110δ (encoded by PIK3CD). wikipedia.org
PI3K inhibitors can be broadly categorized based on their selectivity for these different isoforms:
Pan-PI3K inhibitors: These compounds inhibit all class I PI3K isoforms. Examples include Buparlisib and Pictilisib. nih.gov While effective at blocking the pathway, their broad activity can lead to a wider range of side effects due to the diverse roles of the different isoforms in normal tissues. nih.gov
Isoform-selective inhibitors: These inhibitors are designed to target specific p110 isoforms. wikipedia.org This selectivity can offer a more targeted therapeutic approach with a potentially better safety profile. For example, Alpelisib is an inhibitor that specifically targets the p110α isoform and has shown efficacy in cancers with PIK3CA mutations. nih.govnih.gov Idelalisib is a selective inhibitor of the p110δ isoform, which is predominantly expressed in hematopoietic cells, making it a targeted therapy for certain B-cell malignancies. medscape.com Inavolisib is a potent and selective inhibitor of PI3Kα. medchemexpress.com
Dual PI3K/mTOR inhibitors: Some inhibitors, like LY294002, target both PI3K and the downstream protein mTOR (mammalian target of rapamycin). medchemexpress.comnih.gov
The mechanism of action for most PI3K inhibitors involves competitive binding to the ATP-binding pocket of the p110 catalytic subunit. patsnap.com This prevents ATP from binding, thereby blocking the kinase activity of the enzyme and halting the production of PIP3. patsnap.com The reduction in PIP3 levels leads to decreased activation of downstream effectors like Akt, ultimately resulting in the inhibition of cell growth, proliferation, and survival. patsnap.comnih.gov
Table of PI3K Inhibitors and their Targets
| Inhibitor | Target(s) | Type |
| Buparlisib | Pan-Class I PI3K | Pan-inhibitor |
| Pictilisib | Pan-Class I PI3K | Pan-inhibitor |
| Alpelisib | p110α | Isoform-selective |
| Idelalisib | p110δ | Isoform-selective |
| Inavolisib | PI3Kα | Isoform-selective |
| LY294002 | PI3K, mTOR, DNA-PK | Dual/Broad-spectrum |
| Copanlisib | Pan-Class I PI3K (predominantly α and δ) | Pan-inhibitor |
This compound Antagonists
While PI3K inhibitors target the production of PIP3, another pharmacological strategy involves directly antagonizing the function of PIP3 itself. nih.gov These antagonists work by preventing PIP3 from binding to its downstream effector proteins, which typically contain a Pleckstrin Homology (PH) domain that recognizes and binds to PIP3. numberanalytics.comnih.gov By blocking this interaction, PIP3 antagonists effectively uncouple the lipid second messenger from its downstream signaling pathways.
One approach to developing PIP3 antagonists has been the identification of small molecules that can mimic the binding of PIP3 to PH domains. nih.gov For example, researchers have identified compounds like PIT-1 and its analog DM-PIT-1, which are non-phosphoinositide molecules that can inhibit PIP3-dependent signaling. nih.gov These antagonists have been shown to disrupt the binding of PIP3 to the PH domain of proteins like Akt, leading to the inhibition of downstream signaling and induction of cellular responses such as apoptosis. nih.gov
More recently, computational and drug-design strategies have been employed to discover novel PIP3 antagonists. nih.govunar.ac.id For instance, an Akt-pharmacophore feature model was used to identify a new small molecule, 322PESB, which antagonizes the binding of PIP3 to Akt. nih.govunar.ac.id This compound demonstrated a high binding affinity for Akt, suggesting it could effectively compete with PIP3 and disrupt downstream signaling. nih.gov
The development of PIP3 antagonists represents a promising area of research, offering a distinct mechanism of action compared to PI3K inhibitors. By directly targeting the protein-lipid interaction, these molecules could potentially overcome some of the resistance mechanisms that can arise with PI3K inhibitors and may offer a more refined approach to modulating PIP3 signaling. nih.gov
Biophysical Techniques
Biophysical techniques provide powerful tools to visualize and quantify the dynamics of PIP3 in living cells, offering insights into its spatial and temporal regulation that are not achievable through purely biochemical methods.
Förster Resonance Energy Transfer (FRET) for Proximity Sensing
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorescent molecules, a donor and an acceptor, that occurs over very short distances, typically 1-10 nanometers. wikipedia.orgrsc.org This distance-dependent phenomenon makes FRET an ideal tool for studying molecular interactions and conformational changes within cells, including the dynamics of PIP3 signaling. wikipedia.orgnih.gov
In the context of PIP3 research, FRET-based biosensors are used to monitor the production and localization of this lipid second messenger in real-time. acs.org These biosensors typically consist of a PIP3-binding domain, such as the PH domain of Akt or GRP1, fused to a pair of fluorescent proteins (e.g., CFP and YFP) that can act as a FRET donor and acceptor. youtube.com When PIP3 levels at the plasma membrane are low, the biosensor is in a conformation where the donor and acceptor are far apart, resulting in low FRET efficiency. youtube.com Upon activation of PI3K and the subsequent production of PIP3, the biosensor is recruited to the membrane and binds to PIP3, causing a conformational change that brings the donor and acceptor fluorophores into close proximity. acs.orgyoutube.com This increased proximity leads to a higher FRET efficiency, which can be detected as a change in the ratio of acceptor to donor emission. youtube.com
FRET microscopy allows for the visualization of these changes in FRET efficiency across the cell, providing a spatiotemporal map of PIP3 dynamics. youtube.com This has been instrumental in revealing the localized production of PIP3 at the leading edge of migrating cells and in response to localized growth factor stimulation. biorxiv.org Furthermore, fluorescence lifetime imaging microscopy (FLIM)-FRET, which measures the lifetime of the donor fluorophore, can provide a more quantitative measure of FRET efficiency that is independent of probe concentration. nih.govnih.gov
Computational and Systems Biology Approaches
Computational and systems biology approaches have become indispensable for integrating experimental data and gaining a deeper, more quantitative understanding of the complex dynamics of PIP3 signaling.
Molecular Dynamics (MD) Simulations of Lipid-Protein Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. acs.orgresearchgate.net In the context of PIP3 signaling, MD simulations provide atomic-level insights into the interactions between PIP3 and its binding proteins. nih.govnih.gov These simulations can reveal the precise orientation of the inositol (B14025) ring of PIP3 within the membrane and how it interacts with specific amino acid residues in the PH domains of effector proteins. nih.govnih.gov
By simulating the behavior of PIP3 within a lipid bilayer, researchers can understand how the surrounding lipid environment influences its availability and presentation to binding partners. nih.gov MD simulations have shown that the inositol ring of PIP3 is tilted relative to the membrane surface, which has important implications for its recognition by PH domains. nih.gov
Furthermore, MD simulations can be used to predict the binding affinities between PIP3 and various PH domains, helping to explain the specificity of these interactions. nih.gov Coarse-grained simulations, which simplify the representation of molecules to allow for longer simulation times, have been particularly useful for studying the recruitment of multiple PH domain-containing proteins to PIP3-rich regions of the membrane. nih.govarxiv.org These computational approaches complement experimental techniques by providing a dynamic and detailed view of the molecular events that govern PIP3 signaling. nih.govarxiv.org
Mathematical Modeling of this compound Signaling Networks
Mathematical modeling has become an indispensable tool for dissecting the complexities of this compound (PIP3) signaling networks. Given the intricate web of interactions, feedback loops, and spatiotemporal dynamics, computational approaches provide a framework to integrate experimental data, test hypotheses, and gain a quantitative understanding of how the system behaves. These models are instrumental in exploring emergent properties of the network that are not intuitively obvious from qualitative descriptions alone.
The core of modeling the PIP3 network lies in representing the key molecular players and their interactions. This includes the synthesis of PIP3 from Phosphatidylinositol-4,5-bisphosphate (PIP2) by phosphoinositide 3-kinases (PI3Ks) and its degradation by phosphatases, primarily the tumor suppressor PTEN (Phosphatase and Tensin Homolog) which dephosphorylates the 3' position of the inositol ring, and SHIPs (SH2-containing inositol phosphatases) which act on the 5' position. nih.govfrontiersin.orgyoutube.com The activation of PI3K by upstream signals, such as receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), and the subsequent recruitment of downstream effectors containing Pleckstrin Homology (PH) domains, like the kinase Akt, are central processes captured in these models. frontiersin.orgmdpi.commdpi.com
Modeling Frameworks
Two primary mathematical frameworks are commonly employed to model PIP3 signaling networks: Ordinary Differential Equations (ODEs) and Partial Differential Equations (PDEs).
Ordinary Differential Equations (ODEs): ODE-based models are used to describe the temporal evolution of the concentrations of molecular species within a single, well-mixed compartment, such as the cell. nih.govnih.gov These models consist of a system of equations that define the rate of change for each component based on the law of mass action or enzyme kinetics, such as the Michaelis-Menten equation. nih.govabertay.ac.uk ODEs are particularly effective for studying the dynamics of signaling cascades, the effects of inhibitors, and the roles of feedback loops. nih.govnih.gov For instance, models have been constructed to simulate the PI3K/AKT/mTOR pathway, allowing researchers to predict how perturbations, like the inhibition of specific kinases, affect downstream signaling over time. nih.govresearchgate.net
Partial Differential Equations (PDEs): When the spatial distribution of molecules is critical, as is the case for cell polarity and migration, PDE models are utilized. nih.gov These models extend ODEs by incorporating spatial terms, typically diffusion, to describe how molecular concentrations change in both time and space. byu.eduresearchgate.net A key application of PDE modeling in PIP3 signaling is to understand the formation and maintenance of PIP3 gradients at the leading edge of migrating cells. nih.govnih.gov These models can simulate how localized activation of PI3K and the interplay between PIP3 diffusion and its degradation by PTEN can lead to the spontaneous symmetry breaking required for directional movement. nih.gov
Model Construction and Research Findings
The construction of a mathematical model begins with defining the network topology based on known biochemical interactions. Rate laws are assigned to each reaction, and the corresponding parameters (e.g., catalytic rates, Michaelis constants) are either sourced from literature or estimated by fitting the model's output to experimental data. nih.govabertay.ac.uk This calibration process is crucial for the model's predictive power. nih.gov
Mathematical modeling has yielded significant insights into the regulation of PIP3 signaling:
Feedback Loops: Models have been instrumental in understanding the impact of feedback mechanisms. For example, studies have explored how positive feedback, where PIP3 promotes its own production (e.g., via Rac activation), can lead to excitable dynamics and signal amplification. nih.govbiorxiv.org Conversely, negative feedback loops, where downstream components inhibit upstream activators, are crucial for signal termination and maintaining homeostasis. nih.govbiorxiv.org Computational analysis has suggested the existence of transcriptional feedback loops where PIP3 signaling can modulate the expression of genes within its own pathway. nih.gov
Enzyme Kinetics and Inhibition: Kinetic models have been developed to describe the in vitro activity of PI3K and PTEN. abertay.ac.uknih.gov These models, often based on Michaelis-Menten kinetics, can accurately simulate the enzymatic response to varying substrate concentrations and the effects of different types of inhibitors. abertay.ac.uknih.gov For example, modeling has been used to characterize how non-competitive inhibitors of PTEN can lead to increased PIP3 levels and downstream AKT activation. nih.gov
Spatiotemporal Dynamics: PDE-based models have successfully reconstituted the traveling waves of PIP3 observed on the cell membrane, which are driven by the excitable nature of the underlying Ras-PIP3 signaling network. nih.gov These models demonstrate that the interplay of fast positive feedback and delayed negative feedback is essential for generating the dynamic patterns of PIP3 required for cell motility. nih.govnih.gov
Data from Modeling Studies
Mathematical models rely on and generate quantitative data. The tables below present examples of parameters used in kinetic models and findings from computational studies.
| Parameter | Description | Example Value | Source Model Context |
|---|---|---|---|
| kcat (PI3K) | Catalytic rate constant for PI3K | 0.1 s-1 | Generic model of PIP2 phosphorylation |
| Km (PIP2) | Michaelis constant of PI3K for PIP2 | 10 µM | Model of PI3K enzyme kinetics. abertay.ac.uk |
| Vmax (PTEN) | Maximum reaction velocity of PTEN | 1.5 pmol/min | Study of PTEN inhibition. nih.gov |
| Km (PIP3) | Michaelis constant of PTEN for PIP3 | 25 µM | Study of PTEN inhibition. nih.gov |
| DPIP3 | Diffusion coefficient of PIP3 in the membrane | 0.1-1 µm2/s | Reaction-diffusion models of cell polarity. nih.gov |
| Research Finding | Modeling Approach | Key Insight | Reference |
|---|---|---|---|
| Biphasic mTORC1 Activity | Ordinary Differential Equations (ODEs) | Model predicted a biphasic dependence of mTORC1 activity on the mTORC2 subunit SIN1, which was experimentally validated. | nih.gov |
| Spontaneous Symmetry Breaking | Partial Differential Equations (PDEs) | Excitable dynamics of Ras are sufficient to trigger spontaneous symmetry breaking of PIP3 signaling, leading to cell polarization. | nih.gov |
| Role of Transcriptional Feedback | Analysis of gene expression data with network models | Perturbations in PIP3 signaling lead to widespread changes in mRNA levels, including for components of the PI3K pathway itself. | nih.gov |
| Mechanism of PTEN Inhibition | Michaelis-Menten kinetic modeling | The exchange factor P-REX2a acts as a non-competitive inhibitor of PTEN, thereby amplifying PI3K signaling. | nih.gov |
| Control of Neutrophil Guidance | Optogenetics combined with computational modeling | A local, Rac-dependent negative feedback loop allows cells to detect the rate of change of PIP3, enabling dynamic control of migration. | biorxiv.org |
Future Directions and Emerging Research Avenues in Phosphatidylinositol 3,4,5 Trisphosphate Biology
Discovery of Novel Phosphatidylinositol-3,4,5-trisphosphate Effector Proteins
A crucial aspect of understanding PIP3 signaling is identifying the full complement of proteins that bind to it, known as effector proteins. These proteins are responsible for translating the presence of PIP3 at the membrane into downstream cellular responses. While several key effectors, such as Akt/PKB, PDK1, and certain Tec family kinases, are well-characterized, it is highly probable that many more remain to be discovered. nih.gov
Future research will likely focus on the development and application of novel proteomic and biochemical approaches to identify new PIP3-binding proteins. These methods may include:
Advanced Affinity Chromatography: Utilizing novel PIP3 analogs and sophisticated mass spectrometry techniques to isolate and identify proteins that interact with PIP3 with high specificity and affinity.
Proximity-Labeling Techniques: Employing enzymes like BioID and APEX that can be targeted to PIP3-rich membrane domains to label and subsequently identify nearby proteins.
Computational and Structural Biology Approaches: Using predictive modeling based on known protein domains that bind phosphoinositides to screen entire proteomes for potential new effectors.
The discovery of novel effectors will undoubtedly open up new branches of the PIP3 signaling pathway and reveal previously unknown cellular functions regulated by this critical second messenger.
Elucidation of Isoform-Specific Functions of Class I PI3Ks
The class I phosphoinositide 3-kinases (PI3Ks) are the enzymes responsible for generating PIP3 and are composed of four distinct catalytic isoforms: p110α, p110β, p110γ, and p110δ. nih.gov While all four isoforms catalyze the same biochemical reaction, a growing body of evidence indicates that they have distinct and non-redundant roles in various physiological and pathological processes. nih.govucsf.edu
A key area of future research is to unravel the specific functions of each isoform. This will involve a multi-pronged approach:
Genetically Engineered Models: The use of isoform-specific knockout and knock-in mouse models, as well as advanced CRISPR/Cas9-based gene editing in cell lines, will be instrumental in dissecting the individual contributions of each p110 isoform to cellular processes.
Isoform-Selective Inhibitors: The development and utilization of highly specific pharmacological inhibitors for each isoform will allow for the acute and reversible perturbation of their function, providing insights into their dynamic roles in signaling networks. nih.gov
Context-Dependent Roles: Research is increasingly showing that the role of a particular PI3K isoform can vary significantly between different cell types and in response to different stimuli. ucsf.edunih.gov For example, in primary macrophages, p110δ is crucial for Akt activation and proliferation, but this role is diminished in immortalized macrophage cell lines where p110α becomes more prominent. nih.gov Future studies will need to carefully consider the cellular and signaling context when investigating isoform-specific functions.
Understanding the unique roles of each PI3K isoform is not only fundamentally important but also has significant therapeutic implications, as it could lead to the development of more targeted and effective drugs with fewer side effects. nih.gov
Understanding the Role of Subcellular this compound Compartmentation
Traditionally, PIP3 signaling has been primarily studied at the plasma membrane. However, emerging evidence suggests that PIP3 is also present and functional in distinct subcellular compartments, including the nucleus, endosomes, and even lysosomes. nih.govpnas.orgresearchgate.net This spatial organization of PIP3 signaling adds another layer of complexity and regulation to the pathway.
Future research in this area will aim to address several key questions:
Mechanisms of Localized PIP3 Synthesis and Degradation: How are PI3Ks and PIP3 phosphatases, such as PTEN and SHIP, targeted to specific organelles to control local PIP3 pools? nih.govpnas.org
Functions of Organelle-Specific PIP3: What are the specific downstream effectors and cellular processes regulated by PIP3 in the nucleus, on endosomes, and at the lysosomal membrane? For instance, nuclear PIP3 has been implicated in the regulation of nuclear receptors and DNA damage responses, while endosomal PIP3 is involved in receptor trafficking and signaling. nih.govresearchgate.netnih.gov
Trafficking of PIP3: How is PIP3 trafficked between different cellular compartments? Studies suggest that PIP3 can be internalized from the plasma membrane via endocytosis and transported to endosomes and lysosomes. pnas.org
Investigating the subcellular compartmentation of PIP3 signaling will provide a more nuanced understanding of how this lipid second messenger can orchestrate a wide array of cellular responses with spatial and temporal precision.
Dissecting Complex Feedback and Crosstalk Mechanisms
The PI3K/PIP3 signaling pathway does not operate in isolation. It is intricately connected to other major signaling pathways, such as the Ras-ERK and mTOR pathways, through a complex network of feedback loops and crosstalk mechanisms. researchgate.netmdpi.comnih.gov These interactions allow for the fine-tuning of cellular responses and the integration of multiple extracellular and intracellular cues.
Key areas for future investigation include:
Negative Feedback Loops: The PI3K pathway is subject to several negative feedback loops that serve to attenuate its own activity. For example, a downstream effector of PIP3, Akt, can phosphorylate and inhibit upstream components of the pathway. numberanalytics.com A well-established negative feedback loop involves mTORC1 and S6K, which can phosphorylate and inhibit insulin (B600854) receptor substrates (IRS), thereby dampening PI3K activation. mdpi.com
Positive Feedback Loops: Positive feedback mechanisms can amplify and sustain PIP3 signaling. For instance, the recruitment of adaptor proteins like Gab1 to the plasma membrane by PIP3 can lead to the recruitment of more PI3K, creating a positive feedback loop. mdpi.com
Crosstalk with Other Pathways: The PI3K pathway engages in extensive crosstalk with other signaling networks. For example, Ras, a key component of the MAPK/ERK pathway, can directly bind to and activate PI3K. nih.gov Conversely, the PI3K pathway can influence the activity of the ERK pathway. nih.gov
Development of Advanced Technologies for Spatiotemporal Analysis of this compound Dynamics
Visualizing and quantifying the dynamic changes in PIP3 levels in living cells with high spatial and temporal resolution is a major technical challenge. The development of advanced tools and technologies is therefore a critical area of future research.
Emerging technologies in this area include:
Improved Genetically Encoded Biosensors: The development of more sensitive and specific genetically encoded biosensors for PIP3 is ongoing. springernature.commolbiolcell.org These sensors, which are often based on fluorescent proteins fused to PIP3-binding domains, allow for real-time imaging of PIP3 dynamics in living cells. springernature.commolbiolcell.org Efforts are focused on creating biosensors with improved signal-to-noise ratios, faster kinetics, and the ability to distinguish between PIP3 and other closely related phosphoinositides. molbiolcell.org
Novel Chemical Probes: The design and synthesis of novel cell-permeable fluorescent probes for PIP3 offer an alternative to genetically encoded biosensors. acs.org These probes can provide rapid and direct visualization of PIP3 pools within different cellular compartments. acs.org
Super-Resolution Microscopy: The application of super-resolution imaging techniques, such as PALM and STORM, to the study of PIP3 signaling will enable the visualization of PIP3 microdomains and its interactions with effector proteins at the nanoscale.
Lipidomics: Advanced mass spectrometry-based lipidomics approaches are allowing for the sensitive and quantitative analysis of different molecular species of PIP3. ukri.org This can provide valuable information about how the lipid composition of PIP3 might influence its signaling properties. ukri.org
These technological advancements will be instrumental in providing a more detailed and dynamic picture of how PIP3 signals are generated, propagated, and terminated within the complex environment of a living cell.
Integration of Multi-Omics Data for Systems-Level Understanding
To gain a comprehensive and holistic understanding of the PIP3 signaling network, it is essential to integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. This systems-level approach can reveal emergent properties of the pathway that are not apparent from studying its individual components in isolation.
Future research in this area will involve:
Identifying Transcriptional Feedback Loops: Transcriptomic analyses can identify genes whose expression is regulated by PIP3 signaling, potentially revealing transcriptional feedback loops that contribute to the long-term effects of pathway activation. oup.com
Mapping the PIP3-Regulated Proteome and Phosphoproteome: Proteomic and phosphoproteomic studies can identify proteins whose expression levels or phosphorylation states are altered in response to changes in PIP3 signaling, providing a global view of the downstream consequences of pathway activation.
Computational Modeling: Integrating multi-omics datasets into computational models will be crucial for simulating the behavior of the PIP3 signaling network and for generating testable hypotheses about its function. These models can help to predict how the network will respond to different stimuli or perturbations, such as the introduction of a drug.
By combining experimental data with computational modeling, researchers can move towards a more predictive understanding of PIP3 signaling and its role in cellular decision-making.
Evolutionary Insights into this compound Signaling Pathways
Studying the evolution of the PIP3 signaling pathway can provide valuable insights into its fundamental principles and conserved functions. By comparing the components and organization of the pathway across different species, from single-celled organisms to humans, researchers can identify the core modules of the pathway and understand how it has been adapted to perform new functions over evolutionary time.
Key questions in this area include:
Origins of the Pathway: When and how did the key components of the PIP3 signaling pathway, such as class I PI3Ks, PTEN, and Akt, first evolve? Phylogenetic analyses suggest that class I PI3Ks and some of their effectors were present in early eukaryotes, indicating an ancient origin for this signaling system. nih.gov
Evolution of Isoform Diversity: How did the different isoforms of class I PI3Ks arise and what were the evolutionary pressures that drove their functional diversification?
By taking an evolutionary perspective, researchers can gain a deeper appreciation for the fundamental design principles of the PIP3 signaling pathway and its remarkable adaptability.
Q & A
Q. How can PIP₃ levels be accurately quantified in cellular models, and what methodological considerations ensure reproducibility?
Accurate PIP₃ quantification requires lipidomic workflows combining extraction, chromatography, and mass spectrometry. Key steps include:
- Sample preparation : Use TBS washing to remove contaminants and stabilize lipids (e.g., postmortem brain samples in ).
- Detection : Employ collision-induced dissociation (CID) and electrospray ionization (ESI) in mass spectrometry for lipid specificity .
- Data validation : Include ≥2 technical replicates to minimize variability, and dilute samples exceeding standard curves (e.g., using appropriate buffers) .
- Normalization : Normalize PIP₃ levels to total protein or lipid content, as done in studies analyzing αSyn aggregation using MAP2 area normalization .
Q. What experimental approaches are used to study PIP₃'s role in canonical signaling pathways like PI3K/Akt?
- Genetic models : CRISPR-Cas9 knockout (KO) of upstream regulators (e.g., PI3K) to observe downstream PIP₃ fluctuations .
- Pharmacological inhibition : Use PTEN inhibitors (e.g., SF1670) to elevate PIP₃ levels in neurons and assess Akt activation .
- Lipid supplementation : Introduce synthetic PIP₃ analogs (e.g., Bodipy-FL-PIP₃) to cells and monitor localization via confocal microscopy .
- Statistical rigor : Apply ANOVA with Dunnett’s/Tukey’s post-tests for multi-group comparisons, as demonstrated in PD brain lipidomics .
Q. How are lipid-protein interactions between PIP₃ and binding partners validated in vitro?
- Lipid overlay assays : Spot PIP₃ on hydrophobic membranes and incubate with purified proteins (e.g., αSyn). Detect binding via immunoblotting or fluorescence .
- Specificity controls : Compare PIP₃ binding to other phosphoinositides (e.g., PI-3,4-P₂) and use non-interacting proteins (e.g., beta2-microglobulin) as negative controls .
- Affinity quantification : Generate concentration gradients (e.g., 0–50 pmol PIP₃) and calculate [Lipid]₅₀% values using sigmoidal Boltzmann fits .
Advanced Research Questions
Q. How does PIP₃ dysregulation contribute to αSyn aggregation in Parkinson’s disease (PD), and what models resolve mechanistic insights?
- Cellular models : SYNJ1 KO SH-SY5Y cells show PIP₃ accumulation and αSyn inclusions, mimicking PD pathology .
- In vivo models : C. elegans with SYNJ1 depletion exhibit locomotory defects and αSyn aggregation, linking PIP₃ to neurodegeneration .
- Structural analysis : Use NMR spectroscopy to map PIP₃-induced chemical shift perturbations (CSPs) in αSyn, identifying N-terminal interaction domains .
- Polymorphism studies : Compare PIP₃-induced αSyn fibrils to PD patient fibrils using TEM and proteinase K resistance assays .
Q. How can contradictory data on PIP₃’s role in lipid-protein interactions be resolved?
- Multi-technique validation : Combine lipid overlay assays with biophysical methods (e.g., surface plasmon resonance) to confirm binding affinities .
- Context-specific analysis : Account for lipid membrane composition (e.g., presynaptic vs. postsynaptic PIP₃ pools) using colocalization studies with SNAP25/PSD95 markers .
- Pathway crosstalk : Investigate compensatory mechanisms (e.g., PI3K upregulation in SYNJ1 KO models) through phosphoproteomics .
Q. What advanced techniques characterize PIP₃’s structural and functional roles in membrane dynamics?
- Cryo-EM : Resolve PIP₃-enriched membrane domains in presynaptic boutons using immunogold labeling .
- HSQC NMR : Track PIP₃-induced conformational changes in proteins (e.g., αSyn) by analyzing ¹H-¹⁵N correlation spectra .
- Live-cell imaging : Use FRET-based PIP₃ biosensors to monitor real-time lipid flux during processes like osteoclast differentiation .
Q. How are PIP₃-metabolizing enzymes (e.g., phosphatases) studied in disease contexts?
- Enzyme activity assays : Measure PIP₃-to-PI-3,4-P₂ conversion using recombinant SYNJ1/2 and malachite green phosphate detection .
- Inhibitor screens : Test PTEN/SHIP1 inhibitors in primary neurons and quantify PIP₃ via LC-MS/MS .
- Pathological correlation : Compare PIP₃ levels in postmortem PD brains (substantia nigra) vs. controls using chromogenic IHC .
Q. Methodological Best Practices
- Avoid cross-contamination : Use fresh tips for lipid/reagent transfers and seal plates during incubations .
- Data normalization : Normalize PIP₃ signals to housekeeping lipids (e.g., phosphatidylcholine) in mass spectrometry .
- Ethical compliance : Obtain informed consent for human tissue studies and adhere to guidelines like the Helsinki Declaration .
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